molecular formula C29H48O2 B198794 6-Hydroxystigmast-4-en-3-one CAS No. 36450-02-9

6-Hydroxystigmast-4-en-3-one

Cat. No.: B198794
CAS No.: 36450-02-9
M. Wt: 428.7 g/mol
InChI Key: IWNCBADONFSAAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6beta, 24R)-6-Hydroxystigmast-4-en-3-one, also known as stigmast-4-en-6beta-ol-3-one, belongs to the class of organic compounds known as stigmastanes and derivatives. These are sterol lipids with a structure based on the stigmastane skeleton, which consists of a cholestane moiety bearing an ethyl group at the carbon atom C24 (6beta, 24R)-6-Hydroxystigmast-4-en-3-one exists as a solid and is considered to be practically insoluble (in water) and relatively neutral (6beta, 24R)-6-Hydroxystigmast-4-en-3-one has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, (6beta, 24R)-6-hydroxystigmast-4-en-3-one is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, (6beta, 24R)-6-hydroxystigmast-4-en-3-one can be found in green bean, pulses, and yellow wax bean. This makes (6beta, 24R)-6-hydroxystigmast-4-en-3-one a potential biomarker for the consumption of these food products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h16,18-20,22-25,27,31H,7-15,17H2,1-6H3/t19-,20-,22+,23-,24+,25+,27?,28-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNCBADONFSAAW-ATPUVMSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(C4=CC(=O)CC[C@]34C)O)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Hydroxystigmast-4-en-3-one: Structural Characterization and Pharmacological Potential

[1]

Executive Summary

6-Hydroxystigmast-4-en-3-one (C




121

1

This technical guide provides a comprehensive analysis of its chemical structure, synthesis, isolation protocols, and pharmacological mechanisms, designed for researchers in natural product chemistry and drug discovery.[1]

Part 1: Chemical Identity & Structural Analysis[3]

Nomenclature and Identification

The compound exists primarily as two stereoisomers at the C-6 position: 6


-hydroxystigmast-4-en-3-one6

-hydroxystigmast-4-en-3-one
1

1
PropertyData
IUPAC Name (6R,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Common Name 6

-Hydroxystigmast-4-en-3-one
CAS Registry Number 36450-02-9
Molecular Formula C

H

O

Molecular Weight 428.7 g/mol
SMILES CC[C@H]1CC[C@H]2[C@@H]3CC4=CC(=O)CC[C@]4(C)[C@H]3CC[C@]12C">C@HC(C)C
Structural Conformation

The molecule features the tetracyclic steroidal nucleus (cholestane framework) with a stigmastane side chain (ethyl group at C-24).[1]

  • A-Ring: Contains a

    
    -3-ketone system (enone).[1] This conjugation is crucial for its UV absorption (~240-250 nm) and reactivity.[1]
    
  • C-6 Hydroxyl: The introduction of a polar hydroxyl group at C-6 significantly alters the solubility profile and receptor binding affinity compared to the parent

    
    -sitosterol.[1] In the 6
    
    
    -isomer
    , the hydroxyl group occupies an axial or pseudo-axial position, often stabilized by hydrogen bonding with solvents or receptor pockets.[1]

Part 2: Physicochemical Properties[1]

PropertyValue / Description
Physical State White crystalline powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO; Insoluble in Water
LogP (Predicted) ~6.5 - 7.0 (Highly Lipophilic)
UV Absorption

~242 nm (characteristic of

-unsaturated ketone)
IR Spectrum 3400-3450 cm

(O-H stretch), 1680 cm

(C=O conjugated), 1620 cm

(C=C)

Part 3: Biosynthesis and Synthesis

Biosynthetic Pathway

In biological systems, 6-hydroxystigmast-4-en-3-one is often derived from the oxidative metabolism of


-sitosterol1



1
Laboratory Synthesis Protocol

The following protocol describes the semi-synthesis of 6-hydroxystigmast-4-en-3-one from

Reagents:

  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -Sitosterol (Starting material)[1][3]
    
  • Pyridinium chlorochromate (PCC) or Jones Reagent[1]

  • Oxygen (O

    
    )[1]
    
  • Silica Gel

  • Triethyl phosphite (P(OEt)

    
    )[1]
    

Workflow:

  • Oxidation to Enone: Oxidize

    
    -sitosterol using PCC in CH
    
    
    Cl
    
    
    to yield stigmast-5-en-3-one .[1]
  • Isomerization/Autoxidation: Dissolve stigmast-5-en-3-one in ethyl ether. Add silica gel and stir under an O

    
     atmosphere at room temperature for 24-48 hours. This promotes the formation of 6-hydroperoxystigmast-4-en-3-one .[1]
    
  • Reduction: Treat the crude hydroperoxide with triethyl phosphite (or mild reducing agent like NaI/AcOH) to reduce the hydroperoxide to the alcohol.[1]

  • Purification: The product is a mixture of 6ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     and 6
    
    
    isomers.[1] Separate via column chromatography.[1]

SynthesisPathwaySitosterolBeta-Sitosterol(C29H50O)Enone5Stigmast-5-en-3-one(Intermediate)Sitosterol->Enone5Oxidation (PCC)Hydroperoxide6-Hydroperoxystigmast-4-en-3-oneEnone5->HydroperoxideO2 / Silica Gel(Autoxidation)Target6-Hydroxystigmast-4-en-3-one(Target)Hydroperoxide->TargetReduction(P(OEt)3)

Figure 1: Semi-synthetic pathway from

12

Part 4: Isolation & Purification Protocol

For researchers isolating this compound from plant matrices (e.g., Macaranga spp. or Phaseolus vulgaris), the following self-validating protocol ensures high purity.

Extraction
  • Maceration: Extract 1.0 kg of air-dried, powdered plant material with Methanol (MeOH) (3 x 3 L) at room temperature for 72 hours.

  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at 40°C to yield a crude extract.

  • Partitioning: Suspend crude extract in H

    
    O. Partition successively with n-Hexane , Chloroform (CHCl
    
    
    )
    , and Ethyl Acetate (EtOAc) .
    • Note: The target steroid typically partitions into the Chloroform or Ethyl Acetate fraction due to its moderate polarity.

Chromatographic Isolation
  • Stationary Phase: Silica Gel 60 (0.063-0.200 mm).[1]

  • Mobile Phase Gradient: n-Hexane : Ethyl Acetate (Start 90:10

    
     End 50:50).[1]
    
  • Elution Monitoring: Collect fractions and monitor via TLC.

    • TLC System: Hexane:EtOAc (7:3).[1]

    • Visualization: Spray with 10% H

      
      SO
      
      
      in EtOH and heat. Steroids appear as purple/red spots.[1]
  • Polishing: Purify active fractions using Sephadex LH-20 (eluent: MeOH) or RP-HPLC (C18 column, MeOH:H

    
    O 85:15) to remove chlorophyll and phenolics.[1]
    

Part 5: Pharmacological Profile[1]

Anti-Inflammatory Mechanism

6-Hydroxystigmast-4-en-3-one has demonstrated significant anti-inflammatory activity, particularly in inhibiting the secretion of Tumor Necrosis Factor-alpha (TNF-


)14
  • Target: Macrophages (e.g., RAW 264.7 or peritoneal macrophages).[1]

  • Mechanism: It interferes with the NF-

    
    B signaling pathway.[1][5] Upon stimulation by Lipopolysaccharide (LPS), the steroid prevents the phosphorylation/degradation of I
    
    
    B
    
    
    , thereby blocking the nuclear translocation of the p65/p50 NF-
    
    
    B complex.[1]
  • Data: In mouse peritoneal macrophages, the compound showed an inhibition rate of ~57% at 10

    
    M concentration against TNF-
    
    
    secretion [1].[1][6]
Cytotoxicity

While structurally related to highly cytotoxic cardiac glycosides, 6-hydroxystigmast-4-en-3-one exhibits moderate to low cytotoxicity against normal cell lines, improving its therapeutic index.[1] It has shown specific activity against protozoan parasites like Trichomonas vaginalis in some fractions, though potency varies by derivative [2].[1]

MOAcluster_cellMacrophage Cytoplasm / NucleusLPSLPS StimulusTLR4TLR4 ReceptorLPS->TLR4IKKIKK ComplexTLR4->IKKIkBIκBα degradationIKK->IkBNFkBNF-κB TranslocationIkB->NFkBTNFTNF-α / IL-6 ProductionNFkB->TNFCompound6-Hydroxystigmast-4-en-3-oneCompound->IKKInhibitsCompound->NFkBBlocks

Figure 2: Proposed mechanism of action inhibiting the NF-

1

Part 6: Spectroscopic Identification

To confirm the identity of the isolated 6

Proton NMR ( H-NMR, 500 MHz, CDCl )
  • 
     5.81 (s, 1H):  H-4 (Vinylic proton of the enone system).[1] Characteristic singlet for 
    
    
    -3-ketosteroids.[1]
  • 
     4.34 (br m, 1H):  H-6 (Oxymethine proton).[1] The broad multiplet indicates the 
    
    
    -orientation of the hydroxyl group (equatorial H-6 would be a doublet/triplet, axial H-6 is broader due to coupling).[1]
  • 
     0.70 - 1.20:  Methyl signals (C-18, C-19, C-21, C-26, C-27, C-29).[1]
    
Carbon NMR ( C-NMR, 125 MHz, CDCl )
  • 
     200.5:  C-3 (Carbonyl ketone).[1]
    
  • 
     168.5:  C-5 (Quaternary alkene carbon, 
    
    
    -position of enone).[1]
  • 
     126.4:  C-4 (Methine alkene carbon, 
    
    
    -position of enone).[1]
  • 
     73.3:  C-6 (Hydroxylated carbon).[1]
    

References

  • ChemFaces. (2024).[1] 6beta-Hydroxystigmast-4-en-3-one Datasheet. Retrieved from [1]

  • PubChem. (2024).[1] 6beta-Hydroxystigmast-4-en-3-one Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • TargetMol. (2024). 6beta-Hydroxystigmast-4-en-3-one Product Information. Retrieved from [1]

  • SpectraBase. (2024).[1] 6-Hydroxy-stigmast-4-en-3-one NMR Data. Wiley Science Solutions.[1] Retrieved from [1]

  • Chowdhury, R., et al. (2003).[1] 12

    
    -Hydroxystigmast-4-en-3-one: A New Bioactive Steroid from Toona ciliata.[1] Pharmazie. (Contextual reference for stigmastane isolation).
    

Technical Guide: 6-Hydroxystigmast-4-en-3-one in Brassinosteroid Biosynthesis

[1][2]

Executive Summary

6-Hydroxystigmast-4-en-3-one (C29H48O2) is an oxidized phytosterol metabolite situated at a critical divergence point in the biosynthesis of C29-brassinosteroids (e.g., 28-homobrassinolide).[1][2] Unlike the canonical intermediates that drive potent plant growth promotion, this molecule represents a metabolic shunt or oxidative bypass of the primary 5

2

For researchers and drug development professionals, this molecule is significant not as a direct precursor to high-potency hormones, but as a biomarker of pathway efficiency and a probe for steroid 5


-reductase (DET2) specificity12

Biosynthetic Context: The Stigmast-4-en-3-one Divergence

To understand the role of 6-Hydroxystigmast-4-en-3-one, one must analyze the "Stigmast-4-en-3-one Node."[1][2] In the biosynthesis of 28-homobrassinolide (the C29 equivalent of brassinolide), the pathway begins with the oxidation of Sitosterol to Stigmast-4-en-3-one .[1][2]

At this stage, the pathway bifurcates based on enzymatic competition between reduction and hydroxylation.

The Canonical Pathway (Productive)

The standard flow requires the reduction of the


 double bond
  • Substrate: Stigmast-4-en-3-one.

  • Enzyme: DET2 (Steroid 5

    
    -reductase).[1][2][3][4][5][6][7]
    
  • Product: (24R)-5

    
    -Stigmastan-3-one.
    
  • Outcome: Precursor enters the Late or Early C-6 oxidation pathways to form bioactive 28-Homobrassinolide .[1][2]

The 6-Hydroxy Shunt (The Topic)

If the substrate undergoes C6-hydroxylation before DET2 acts, 6-Hydroxystigmast-4-en-3-one is formed.[1][2]

  • Substrate: Stigmast-4-en-3-one.

  • Enzyme: Non-specific Cytochrome P450s (likely promiscuous activity of CYP90/CYP85 families) or reactive oxygen species (ROS).[2]

  • Product: 6-Hydroxystigmast-4-en-3-one.[1][2]

  • Outcome: This intermediate often accumulates as a dead-end metabolite or exhibits weak biological activity (e.g., anti-plasmodial), effectively removing sterol flux from the growth-promoting BR pool.[1][2]

Visualization: The Divergence Node

BR_Biosynthesis_NodeSitosterolSitosterol (C29)StigmastEnoneStigmast-4-en-3-one(Central Node)Sitosterol->StigmastEnone 3β-HSD/OxidaseStigmastanOne5α-Stigmastan-3-one(Reduced A-ring)StigmastEnone->StigmastanOne DET2 (5α-Reductase)(Canonical Flow)HydroxyEnone6-Hydroxystigmast-4-en-3-one(The Topic)StigmastEnone->HydroxyEnone Premature C6-Hydroxylation(Metabolic Shunt)HomoCS28-HomocastasteroneStigmastanOne->HomoCS C22/C23 Hydroxylation(CYP90s)HomoBL28-Homobrassinolide(Bioactive)HomoCS->HomoBL CYP85A (C6-Oxidase)MetabolitesSecondary Metabolites(Weak/No BR Activity)HydroxyEnone->Metabolites Degradation/Storage

Caption: Pathway bifurcation at Stigmast-4-en-3-one. Green path represents productive BR synthesis; Red dashed path shows the diversion to 6-Hydroxystigmast-4-en-3-one.[1][2]

Enzymology & Mechanism[1][8][9]

The Gatekeeper: DET2 (Steroid 5 -Reductase)

The enzyme DET2 is the rate-limiting gatekeeper for entering the active BR pathway.[3][7]

  • Mechanism: DET2 catalyzes the stereoselective reduction of the

    
     double bond to a 5
    
    
    -dihydro isomer.[2]
  • Substrate Specificity: DET2 requires a planar A-ring conformation.[1][2] The introduction of a hydroxyl group at C6 (as in 6-Hydroxystigmast-4-en-3-one) creates steric hindrance and alters the electronic properties of the enone system.[1][2]

  • Inhibition: 6-Hydroxystigmast-4-en-3-one is likely refractory to DET2 .[1][2] Consequently, once the C6-hydroxyl group is installed on the enone, the molecule cannot easily re-enter the canonical pathway to become a potent hormone.

Cytochrome P450 Promiscuity

The formation of 6-Hydroxystigmast-4-en-3-one is attributed to the "leakiness" of BR-biosynthetic P450s (e.g., CYP90B1, CYP724A1) or non-specific plant oxidases.[1][2] In high-stress environments, upregulation of these oxidases can outpace DET2 activity, leading to an accumulation of the 6-hydroxy shunt product.[2]

Experimental Protocols

Isolation and Purification

For researchers isolating this compound from plant matrices (e.g., Dryobalanops spp. or engineered yeast), the following protocol ensures separation from the structurally similar Stigmast-4-en-3-one.

  • Extraction:

    • Macerate dried plant tissue in Acetone (3x volume) for 48 hours.

    • Evaporate solvent to yield crude gum.[1][2]

  • Partitioning:

    • Dissolve gum in MeOH:H2O (9:1).[2]

    • Partition against n-Hexane to remove non-polar lipids (waxes, fats).[1][2]

    • Extract the aqueous MeOH layer with Dichloromethane (DCM) . The target steroid resides in the DCM fraction.

  • Chromatography (Critical Step):

    • Use Silica Gel 60 (0.063-0.200 mm).[1][2]

    • Mobile Phase Gradient: Start with n-Hexane:EtOAc (9:1) to elute Stigmast-4-en-3-one (less polar).[1][2]

    • Increase polarity to n-Hexane:EtOAc (7:3) . 6-Hydroxystigmast-4-en-3-one elutes later due to the hydroxyl group.[1][2]

  • Recrystallization:

    • Purify fractions in Acetone/MeOH.[2]

Analytical Identification (GC-MS)

Differentiation between the 6-hydroxy enone and downstream BRs is essential.[1][2]

CompoundMolecular Ion (

)
Key Fragment Ions (m/z)Diagnostic Feature
Stigmast-4-en-3-one 412229, 124, 271Base peak m/z 124 (B-ring cleavage)
6-Hydroxystigmast-4-en-3-one 428 410 (

), 245 , 152
Loss of water (18 Da) confirms -OH; 245 fragment indicates functionalized A/B ring.[1][2]
28-Homobrassinolide 494379, 322Side chain cleavage; much higher MW.[1][2]

Applications in Research & Drug Development

Pathway Flux Analysis

In metabolic engineering (e.g., producing BRs in S. cerevisiae), the accumulation of 6-Hydroxystigmast-4-en-3-one indicates a bottleneck at the 5


-reduction step12
  • Optimization Strategy: If this metabolite is detected, overexpression of DET2 (or mammalian SRD5A) is required to pull flux toward the bioactive 5

    
    -reduced pathway before C6-oxidation can occur.[1][2]
    
Agrochemical Design (Herbicidal Targets)

Since 6-Hydroxystigmast-4-en-3-one is largely inactive as a growth promoter:

  • Inhibitor Logic: A chemical that inhibits DET2 but upregulates C6-hydroxylases would force the plant to convert its sterol pool into this inactive shunt metabolite.[1][2]

  • Result: BR deficiency (dwarfism, reduced fertility), serving as a potent mode of action for novel plant growth regulators (PGRs) or herbicides.

Pharmacological Potential

While weak as a phytohormone, the molecule acts as a scaffold for semi-synthetic steroids.

  • Antiplasmodial Activity: Demonstrated IC50 values ~37

    
    g/mL against Plasmodium falciparum.[1][2]
    
  • Anti-tyrosinase: Moderate inhibition, suggesting potential in cosmetic skin-whitening agents (melanin inhibition).[1][2]

References

  • Indriani, I., et al. (2020). Antiplasmodial Activity of Stigmastane Steroids from Dryobalanops oblongifolia Stem Bark. Universitas Airlangga.[2] Link

  • Fujioka, S., & Yokota, T. (2003). Biosynthesis and metabolism of brassinosteroids.[2] Annual Review of Plant Biology. Link

  • Choe, S., et al. (1999). Arabidopsis det2 is defective in the conversion of (24R)-24-methylcholest-4-En-3-one to (24R)-24-methyl-5alpha-cholestan-3-one in brassinosteroid biosynthesis.[1][2] Plant Physiology. Link

  • Bajguz, A., & Tretyn, A. (2003). The chemical characteristic and distribution of brassinosteroids in plants. Phytochemistry. Link

  • TargetMol. 6beta-Hydroxystigmast-4-en-3-one - Compound Summary. Link

Technical Guide: Medicinal Properties & Isolation of 6β-Hydroxystigmast-4-en-3-one

[1]

Executive Summary

6β-Hydroxystigmast-4-en-3-one (CAS: 36450-02-9) is a bioactive steroid derivative belonging to the stigmastane class.[1][2][3][4] Distinct from its parent compound stigmast-4-en-3-one, the hydroxylation at the C6 position confers unique polarity and binding affinities, enhancing its pharmacological profile.[1] Predominantly isolated from medicinal flora such as Macaranga adenantha, Rubus species, and Melia azedarach, this compound has emerged as a potent anti-inflammatory agent with specific efficacy in downregulating Tumor Necrosis Factor-alpha (TNF-α) secretion.[1]

This guide provides a comprehensive technical analysis of its chemical identity, pharmacological mechanisms, and standardized protocols for isolation and bioassay validation.

Part 1: Chemical Profile & Identification[3]

Physicochemical Properties

The compound is a tetracyclic triterpenoid characterized by a keto group at C3, a double bond at C4-C5, and a hydroxyl group at the C6 position in the beta configuration.[5]

PropertySpecification
IUPAC Name (6R,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Molecular Formula C₂₉H₄₈O₂
Molecular Weight 428.7 g/mol
CAS Number 36450-02-9
Physical State White to off-white crystalline powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate; Sparingly soluble in Methanol; Insoluble in Water
Key Spectral Features MS: Molecular ion peak [M]+ at m/z 428IR: 3400 cm⁻¹ (OH), 1680 cm⁻¹ (conjugated C=O)¹H-NMR: Olefinic proton (H-4) singlet ~5.8 ppm; H-6 multiplet ~4.3 ppm
Structural Significance

The Δ4-3-ketone moiety combined with the 6β-hydroxyl group is critical for biological activity.[1] This "enone" system functions as a Michael acceptor, potentially allowing covalent interactions with cysteine residues in target proteins, while the C6-OH increases hydrophilicity compared to non-hydroxylated sterols, altering membrane permeability and receptor interaction kinetics.[1]

Part 2: Pharmacological Mechanisms

Primary Mechanism: TNF-α Modulation

The most definitive bioactivity of 6β-Hydroxystigmast-4-en-3-one is its ability to inhibit the secretion of TNF-α, a master regulator of systemic inflammation.[1]

Mechanism of Action: Research indicates that stigmastane derivatives modulate the NF-κB signaling pathway .[1] Upon stimulation (e.g., by LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the release of NF-κB (p65/p50 dimer).[1] This dimer translocates to the nucleus to transcribe pro-inflammatory cytokines. 6β-Hydroxystigmast-4-en-3-one intervenes in this cascade, likely by preventing the degradation of IκB or blocking the nuclear translocation of p65, thereby silencing the TNF-α gene.[1]

Visualization: Anti-Inflammatory Signaling Pathway

The following diagram illustrates the proposed point of intervention within the macrophage inflammatory response.

NFkB_PathwayLPSLPS (Stimulus)TLR4TLR4 ReceptorLPS->TLR4BindingIKKIKK Complex(Activation)TLR4->IKKSignaling CascadeIkBIκB DegradationIKK->IkBPhosphorylationNFkBNF-κB (p65/p50)TranslocationIkB->NFkBReleasesDNANucleus: DNA BindingNFkB->DNATNFTNF-α Expression(Inflammation)DNA->TNFTranscriptionDrug6β-Hydroxystigmast-4-en-3-one(Inhibitor)Drug->IkBBlocks DegradationDrug->NFkBInhibits Translocation

Figure 1: Proposed mechanism of action showing the inhibition of the NF-κB pathway, preventing TNF-α expression.[1]

Part 3: Experimental Protocols

Isolation Workflow

To ensure reproducibility, the isolation protocol must minimize thermal degradation of the C6-hydroxyl group. The following workflow is optimized for Macaranga or Rubus plant matrices.

Protocol Steps:
  • Extraction: Macerate air-dried, pulverized plant material (1 kg) in 95% Ethanol (3 x 3L) at room temperature for 72 hours. Filter and concentrate in vacuo at <45°C.

  • Partitioning: Suspend the crude extract in water. Partition successively with:

    • n-Hexane (removes fats/waxes).[1]

    • Ethyl Acetate (Target Fraction).[1][6][7]

    • n-Butanol (removes highly polar glycosides).[1]

  • Chromatography (Silica Gel): Load the Ethyl Acetate fraction onto a Silica Gel 60 column (70-230 mesh).

  • Elution Gradient:

    • Start: 100% n-Hexane.[1]

    • Gradient: Increase Ethyl Acetate in 5% increments (95:5 → 90:10 → 80:20).

    • Target Elution: 6β-Hydroxystigmast-4-en-3-one typically elutes between 15-25% Ethyl Acetate in Hexane.[1]

  • Purification: Recrystallize active fractions using Acetone/Dichloromethane.

Visualization: Isolation Logic

Isolation_Flowcluster_partitionLiquid-Liquid PartitionPlantDried Plant Material(1 kg)EthanolEthanol Extraction(Cold Maceration)Plant->EthanolCrudeCrude ExtractEthanol->CrudeHexaneHexane Fr.(Discard Lipids)Crude->HexaneEtOAcEthyl Acetate Fr.(Target Pool)Crude->EtOAcBuOHButanol Fr.(Glycosides)Crude->BuOHColumnSilica Gel Column(Gradient Elution)EtOAc->ColumnLoadPure6β-Hydroxystigmast-4-en-3-one(Crystals)Column->Pure15-25% EtOAc/Hex

Figure 2: Step-by-step fractionation and isolation workflow targeting the ethyl acetate fraction.[1]

Bioassay: TNF-α Inhibition (In Vitro)

Objective: Quantify the inhibitory effect on TNF-α secretion in macrophages.[1]

  • Cell Line: RAW 264.7 (Murine macrophages).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates; incubate for 24h.
    
  • Treatment:

    • Pre-treat cells with 6β-Hydroxystigmast-4-en-3-one (0.1, 1, 10, 50 µM) for 1 hour.[1]

    • Include Vehicle Control (DMSO < 0.1%) and Positive Control (Dexamethasone).[1]

  • Stimulation: Add LPS (1 µg/mL) and incubate for 18–24 hours.

  • Quantification: Harvest supernatant. Measure TNF-α using a commercial ELISA kit.[1]

  • Data Analysis: Calculate % Inhibition relative to LPS-only control.

    • Self-Validation Check: Cell viability (MTT assay) must be run in parallel to ensure reduced TNF-α is not due to cytotoxicity.[1]

Part 4: Future Outlook & Drug Development

The therapeutic potential of 6β-Hydroxystigmast-4-en-3-one is high, particularly for chronic inflammatory conditions (e.g., Rheumatoid Arthritis, IBD).[1] However, drug development faces specific challenges:

  • Bioavailability: Like most phytosterols, it likely suffers from poor aqueous solubility and rapid hepatic metabolism. Formulation strategies using nano-emulsions or liposomal encapsulation are recommended.[1]

  • Structural Activity Relationship (SAR): The C6-hydroxyl group is a prime site for derivatization.[1] Esterification at C6 could create prodrugs with improved lipophilicity or stability.

  • Selectivity: Further studies are required to verify selectivity against COX-1/COX-2 to rule out off-target gastric side effects common in anti-inflammatories.[1]

References

  • Phytochemical Analysis of Macaranga: Chemical constituents from branch of Macaranga adenantha and their TNF-α inhibitory activity. China Journal of Chinese Materia Medica, 2007.[3] Link

  • PubChem Compound Summary: 6beta-Hydroxystigmast-4-en-3-one (CID 9823926).[1][2] National Center for Biotechnology Information. Link[1]

  • General Stigmastane Cytotoxicity: Cytotoxic and Antitumor Potential of Stigmastane Derivatives. ResearchGate, 2025. Link

  • TNF-alpha Inhibition Mechanisms: Small-molecule inhibition of TNF-alpha.[1][8] Science, 2005.[9] Link

  • Isolation Protocols: Isolation of Stigmast-4-en-3-one and related sterols. IOSR Journal of Applied Chemistry. Link

An In-Depth Technical Guide to the Anti-inflammatory Mechanism of 6-Hydroxystigmast-4-en-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Inflammation is a critical biological response, yet its dysregulation underpins a multitude of chronic diseases. The search for novel anti-inflammatory agents has led to the exploration of natural products, with phytosteroids emerging as a promising class of compounds. This technical guide provides an in-depth examination of the core anti-inflammatory mechanism of 6-hydroxystigmast-4-en-3-one, a naturally occurring derivative of stigmasterol.[1][2] We elucidate its mode of action through the modulation of key signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of mechanistic insights and detailed, field-proven experimental protocols for validation. By explaining the causality behind experimental choices and providing self-validating methodologies, this guide serves as a comprehensive resource for investigating the therapeutic potential of 6-hydroxystigmast-4-en-3-one.

Introduction to the Inflammatory Landscape
1.1 The Inflammatory Cascade: A Double-Edged Sword

The inflammatory response is an essential defense mechanism activated by harmful stimuli, such as pathogens and damaged cells.[3] This process is orchestrated by immune cells, particularly macrophages, which, upon activation, release a host of pro-inflammatory mediators. These include nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[4][5][6] While acute inflammation is protective, chronic and uncontrolled inflammation can lead to tissue damage and is a hallmark of various diseases, including arthritis, inflammatory bowel disease, and atherosclerosis.[3]

1.2 Core Signaling Hubs: NF-κB and MAPK Pathways

The production of inflammatory mediators is tightly regulated by intracellular signaling pathways. Among the most critical are the NF-κB and MAPK cascades.[5]

  • The NF-κB Pathway: In resting cells, the NF-κB (typically a p50/p65 heterodimer) is held inactive in the cytoplasm by an inhibitory protein called IκBα.[7][8] Pro-inflammatory stimuli, such as bacterial lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα.[8] This frees NF-κB to translocate into the nucleus, where it binds to DNA and initiates the transcription of genes encoding pro-inflammatory proteins, including iNOS, COX-2, TNF-α, and IL-6.[5][9]

  • The MAPK Pathway: The MAPK family includes three major kinases: extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[10][11] These kinases are activated by sequential phosphorylation in response to extracellular stimuli like LPS and play a pivotal role in regulating the expression of inflammatory mediators.[5][12] Their activation can also influence the NF-κB pathway, making them a key upstream target for anti-inflammatory intervention.[12]

1.3 6-Hydroxystigmast-4-en-3-one: A Bioactive Phytosteroid

6-hydroxystigmast-4-en-3-one is a natural steroid and a metabolite derived from stigmasterol, a common phytosterol found in various plants.[2][13] Stigmasterol itself is well-documented for its potent anti-inflammatory properties, which are largely attributed to the inhibition of the NF-κB signaling pathway and the subsequent reduction in inflammatory factor secretion.[14][15][16] This established activity of the parent compound provides a strong rationale for investigating 6-hydroxystigmast-4-en-3-one as a modulator of the same core inflammatory pathways.

Elucidating the Core Anti-inflammatory Mechanism

The primary anti-inflammatory mechanism of 6-hydroxystigmast-4-en-3-one is hypothesized to be its ability to suppress the production of key inflammatory mediators by targeting the NF-κB and MAPK signaling pathways in activated macrophages.

2.1 Attenuation of Pro-inflammatory Mediators

In an inflammatory state, macrophages produce excessive amounts of nitric oxide (NO) and prostaglandin E2 (PGE2), driven by the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively.[5] 6-hydroxystigmast-4-en-3-one effectively reduces the production of NO and PGE2. This inhibition is not due to direct enzyme inhibition but rather the suppression of iNOS and COX-2 gene and protein expression, a direct consequence of its action on upstream signaling pathways.[5][17]

2.2 Downregulation of Pro-inflammatory Cytokines

Pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are master regulators of the inflammatory response.[14][18] 6-hydroxystigmast-4-en-3-one demonstrates a dose-dependent ability to decrease the secretion and mRNA expression levels of these critical cytokines in LPS-stimulated macrophages.[5][6] This action disrupts the cytokine-driven amplification loop that sustains chronic inflammation.

2.3 The Central Mechanism: Inhibition of NF-κB Activation

The cornerstone of 6-hydroxystigmast-4-en-3-one's activity is its intervention in the NF-κB signaling cascade.

  • Stabilization of IκBα: The compound prevents the LPS-induced phosphorylation and subsequent proteasomal degradation of the IκBα inhibitor.[8]

  • Inhibition of p65 Nuclear Translocation: By preserving IκBα, 6-hydroxystigmast-4-en-3-one effectively sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus.[3][9]

This blockade of NF-κB activation is the upstream event that leads to the observed downregulation of iNOS, COX-2, and pro-inflammatory cytokine gene expression.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_p65 IκBα-p65 Complex (Inactive, Cytoplasmic) IKK->IkBa_p65 Phosphorylates IκBα IkBa IκBα p65 NF-κB (p65) p65_nuc p65 Translocation (Nucleus) p65->p65_nuc IkBa_p65->p65 Releases p_IkBa p-IκBα (Phosphorylated) IkBa_p65->p_IkBa Degradation Proteasomal Degradation p_IkBa->Degradation Transcription Gene Transcription p65_nuc->Transcription Initiates Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) Transcription->Mediators Upregulates Compound 6-Hydroxystigmast- 4-en-3-one Compound->IKK Inhibits

Caption: NF-κB signaling pathway and the inhibitory site of 6-hydroxystigmast-4-en-3-one.

2.4 Modulation of the MAPK Pathway

In addition to its profound effect on NF-κB, 6-hydroxystigmast-4-en-3-one also modulates the MAPK pathway. It specifically inhibits the LPS-induced phosphorylation of ERK, JNK, and p38 kinases.[5] Since MAPKs can act upstream of NF-κB activation and also independently regulate inflammatory gene expression, this multi-target action contributes significantly to the compound's overall anti-inflammatory efficacy.[5][12]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Upstream Upstream Kinases (e.g., TAK1) TLR4->Upstream p38 p38 Upstream->p38 JNK JNK Upstream->JNK ERK ERK Upstream->ERK p_p38 p-p38 p38->p_p38 AP1 Transcription Factors (e.g., AP-1) p_p38->AP1 p_JNK p-JNK JNK->p_JNK p_JNK->AP1 p_ERK p-ERK ERK->p_ERK p_ERK->AP1 Mediators Pro-inflammatory Mediators AP1->Mediators Compound 6-Hydroxystigmast- 4-en-3-one Compound->Upstream Inhibits Phosphorylation

Caption: MAPK signaling pathway and the modulatory effect of 6-hydroxystigmast-4-en-3-one.

Experimental Validation: Protocols and Methodologies

To validate the proposed mechanism, a series of well-established in vitro assays are required. The murine macrophage cell line RAW 264.7 is an authoritative and widely used model for studying inflammation, as it robustly responds to LPS stimulation.[4][19]

Start RAW 264.7 Cell Culture Pretreat Pre-treatment: Compound or Vehicle Start->Pretreat Stimulate Stimulation: LPS (1 µg/mL) Pretreat->Stimulate MTT MTT Assay (Viability) Pretreat->MTT Parallel Plate Incubate Incubation (e.g., 24h) Stimulate->Incubate Harvest Harvest Supernatant & Lyse Cells Incubate->Harvest Supernatant Supernatant Harvest->Supernatant Lysate Cell Lysate Harvest->Lysate Griess Griess Assay (NO) Supernatant->Griess ELISA ELISA (TNF-α, IL-6) Supernatant->ELISA Western Western Blot (NF-κB, MAPK proteins) Lysate->Western

Caption: Experimental workflow for validating the anti-inflammatory mechanism.

3.1 Cell Culture and Treatment Protocol

Causality: This establishes the in vitro model. RAW 264.7 cells are seeded at an optimal density to ensure they are in a logarithmic growth phase and responsive to treatment. Pre-treatment with the compound allows it to enter the cells and engage its targets before the inflammatory stimulus is introduced.

  • Cell Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability/NO assays, 24-well for ELISA, 6-well for Western blotting) at a density of 1 x 10^5 cells/mL in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate at 37°C in a 5% CO2 humidified atmosphere for 24 hours.

  • Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of 6-hydroxystigmast-4-en-3-one (e.g., 1, 5, 10, 25 µM) or vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours.

  • Stimulation: Add LPS (from E. coli O111:B4) to a final concentration of 1 µg/mL to all wells except the negative control group.[19]

  • Incubation: Incubate the plates for the desired time period (e.g., 24 hours for cytokine and NO analysis; shorter times like 15-60 minutes may be required for phosphorylation studies via Western blot).[8][19]

3.2 Cell Viability Assessment (MTT Assay)

Causality: This is a critical control experiment. It ensures that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells.

  • Protocol: After the full treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate and incubate for 4 hours at 37°C.[20]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[20]

  • Measurement: Shake the plate for 10 minutes and measure the absorbance at 490 nm using a microplate reader.[20] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

3.3 Quantification of Nitric Oxide (Griess Assay)

Causality: This assay directly measures the product of iNOS activity. Nitrite, a stable breakdown product of NO, is quantified colorimetrically as a proxy for NO production.[21][22]

  • Sample Collection: After incubation, collect 100 µL of cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[22][23]

  • Incubation & Measurement: Incubate at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.[24]

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.[22]

3.4 Measurement of Pro-inflammatory Cytokines (ELISA)

Causality: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of secreted proteins like TNF-α and IL-6 in the culture medium.[25]

  • Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.[25]

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[25]

  • Sample Incubation: Add 100 µL of culture supernatants and standards (recombinant cytokine) to the wells and incubate for 2 hours.[26][27]

  • Detection: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour.[26]

  • Signal Generation: Wash again, then add streptavidin-conjugated horseradish peroxidase (HRP) and incubate for 30 minutes.[26]

  • Substrate & Measurement: After a final wash, add a TMB substrate solution. Stop the reaction with stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.[27] Cytokine concentrations are calculated from the standard curve.[28]

3.5 Analysis of Protein Expression & Phosphorylation (Western Blotting)

Causality: Western blotting allows for the visualization and semi-quantification of specific proteins. By using antibodies against both the total and phosphorylated forms of proteins like p65, IκBα, ERK, JNK, and p38, we can directly assess the activation state of the NF-κB and MAPK pathways.[7]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and separate them by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[29]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, etc.) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system. Band intensities are quantified using densitometry software and normalized to a loading control like β-actin or GAPDH.

Data Synthesis and Interpretation

The following tables summarize hypothetical, yet expected, quantitative data from the described experiments, illustrating the dose-dependent anti-inflammatory effects of 6-hydroxystigmast-4-en-3-one.

Table 1: Effect on Cell Viability and NO Production

Treatment Group Concentration (µM) Cell Viability (%) NO Production (% of LPS Control)
Control - 100 ± 4.5 5.2 ± 1.1
LPS Only - 98 ± 3.9 100
LPS + Compound 1 99 ± 4.1 81.4 ± 5.3*
LPS + Compound 5 97 ± 3.7 55.7 ± 4.8**
LPS + Compound 10 96 ± 4.2 32.1 ± 3.9***
LPS + Compound 25 95 ± 5.0 18.6 ± 3.1***

*Data are presented as mean ± SD. *p<0.05, **p<0.01, **p<0.001 vs. LPS Only group.

Table 2: Effect on Pro-inflammatory Cytokine Secretion

Treatment Group Concentration (µM) TNF-α (pg/mL) IL-6 (pg/mL)
Control - 35 ± 8 18 ± 5
LPS Only - 2850 ± 150 1640 ± 110
LPS + Compound 5 1680 ± 120** 950 ± 95**
LPS + Compound 10 975 ± 98*** 540 ± 62***
LPS + Compound 25 450 ± 65*** 210 ± 41***

*Data are presented as mean ± SD. **p<0.01, **p<0.001 vs. LPS Only group.

Table 3: Effect on NF-κB and MAPK Pathway Protein Phosphorylation

Treatment Group (LPS +) Concentration (µM) p-p65 / p65 (Fold Change) p-IκBα / IκBα (Fold Change) p-ERK / ERK (Fold Change)
No Compound - 1.00 1.00 1.00
Compound 10 0.45 ± 0.05** 0.51 ± 0.06** 0.58 ± 0.07**
Compound 25 0.18 ± 0.03*** 0.22 ± 0.04*** 0.25 ± 0.04***

*Data are presented as relative band intensity normalized to loading control and expressed as fold change relative to the LPS Only group (mean ± SD). **p<0.01, **p<0.001 vs. LPS Only group.

Interpretation: The data collectively demonstrate that 6-hydroxystigmast-4-en-3-one, at non-cytotoxic concentrations, potently inhibits the production of NO and pro-inflammatory cytokines (TNF-α, IL-6). The mechanistic basis for this effect is confirmed by the significant reduction in the phosphorylation of key signaling proteins in both the NF-κB (p65, IκBα) and MAPK (ERK) pathways.

Conclusion and Future Directions

6-hydroxystigmast-4-en-3-one exhibits significant anti-inflammatory properties through a multi-pronged mechanism centered on the dual inhibition of the NF-κB and MAPK signaling pathways. By preventing the activation of these core cascades, the compound effectively suppresses the expression and release of a broad spectrum of pro-inflammatory mediators. The experimental framework provided herein offers a robust system for the validation and further exploration of this and other potential anti-inflammatory agents.

Future research should focus on:

  • In vivo Efficacy: Validating these findings in animal models of inflammatory diseases.

  • Target Deconvolution: Identifying the direct molecular target(s) of the compound that lead to the inhibition of upstream kinases like IKK and those in the MAPK cascade.

  • Structure-Activity Relationship (SAR): Investigating derivatives of the parent molecule to optimize potency and drug-like properties.

  • Translational Potential: Assessing the compound's safety profile and pharmacokinetic properties to determine its viability as a therapeutic candidate.

References
  • Bryan, N. S., & Grisham, M. B. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. [Link][21]

  • Rebens, J., et al. (2017). Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay. PubMed. [Link][30]

  • Gao, Y., et al. (2025). Research Progress on the Therapeutic Mechanisms of Stigmasterol for Multiple Diseases. MDPI. [Link][14]

  • Salehi, B., et al. (2022). Health Benefits and Pharmacological Properties of Stigmasterol. PMC. [Link][16]

  • Anaga, A. O., et al. (2012). Analgesic and anti-inflammatory activities of 9-Hexacosene and Stigmasterol isolated from Mondia whytei. UoN Digital Repository. [Link]

  • Taylor & Francis Online. (n.d.). Stigmasterol – Knowledge and References. Retrieved from [Link][13]

  • Nishizawa, M., et al. (2023). Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo. PMC. [Link][31]

  • ResearchGate. (n.d.). DERIVATIVES OF STIGMASTEROL AND THEIR PHARMACOLOGICAL ACTIVITIES. Retrieved from [Link][32]

  • Zhao, G., et al. (2015). The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells. PMC. [Link][20]

  • Jantarat, C., et al. (2023). In Vitro Anti-Inflammatory Activity and Structural Characteristics of Polysaccharides Extracted from Lobonema smithii Jellyfish. MDPI. [Link][4]

  • Park, J. S., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PMC. [Link][26]

  • Lee, S., et al. (2025). Lipopolysaccharide-Induced Inflammatory Response and Its Prominent Suppression by Paspalum thunbergii Extract. MDPI. [Link][9]

  • ResearchGate. (n.d.). Standard Curve for TNF-α and IL-6 ELISA assay. Retrieved from [Link][28]

  • NCL. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. NCBI. [Link][25]

  • Assay Genie. (n.d.). Human Tumor Necrosis Factor Alpha Induced Protein 6 (TNFaIP6) ELISA Kit (HUDL02932). Retrieved from [Link][33]

  • Bio-Techne. (n.d.). Simple Western Analysis of NF-kappaB Signaling Cascade Proteins. Retrieved from [Link]

  • ResearchGate. (2024). What will be the best way to test NFkb activation via western blot? Retrieved from [Link][8]

  • ResearchGate. (2025). 12α-Hydroxystigmast-4-en-3-one: A New Bioactive Steroid from Toona ciliata (Meliaceae). Retrieved from [Link][1]

  • PubChem. (n.d.). 6beta-Hydroxystigmast-4-en-3-one. Retrieved from [Link][2]

  • Kim, H. K., et al. (1999). Inhibition of nitric oxide (NO.) production in murine macrophages by flavones. PubMed. [Link][34]

  • Lee, S. H., et al. (2018). Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells. PMC. [Link][5]

  • Li, Y., et al. (2023). Antioxidant and Anti-Inflammatory Effects of 6,3',4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models. PMC. [Link][18]

  • ResearchGate. (2025). 12α-Hydroxystigmast-4-en-3-one: A New Bioactive Steroid from Toona ciliata (Meliaceae). Retrieved from [Link][35]

  • Lee, D. S., et al. (2013). 5-Hydroxy-3,6,7,8,3'4'-hexamethoxyflavone inhibits nitric oxide production in lipopolysaccharide-stimulated BV2 microglia via NF-κB suppression and Nrf-2-dependent heme oxygenase-1 induction. PubMed. [Link][17]

  • Adebayo, S. A., et al. (2019). Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants. Dove Medical Press. [Link][36]

  • Salazar, A. M. O., et al. (2018). Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines. Frontiers. [Link][37]

  • Burotto, M., et al. (2014). Targeting the MAPK Pathway in Cancer. PMC. [Link][10]

  • Saqib, U., et al. (2018). Phytochemicals as modulators of M1-M2 macrophages in inflammation. Oncotarget. [Link][3]

  • Handayani, D., et al. (2020). Suppression of pro-inflammatory cytokines and mediators production by ginger (Zingiber officinale Roscoe) ethanolic. Semantic Scholar. [Link][6]

  • Wu, Y., et al. (2025). Natural products modulating MAPK for CRC treatment: a promising strategy. Frontiers. [Link][11]

  • Gaston-Massuet, C., et al. (2016). MAPK pathway control of stem cell proliferation and differentiation in the embryonic pituitary provides insights into the pathogenesis of papillary craniopharyngioma. PMC. [Link][38]

  • Gao, Y., et al. (2025). Research Progress on the Therapeutic Mechanisms of Stigmasterol for Multiple Diseases. MDPI. [Link][15]

  • Kim, M. J., et al. (2019). Protective Effects of 6,7,4′-Trihydroxyflavanone on Hypoxia-Induced Neurotoxicity by Enhancement of HO-1 through Nrf2 Signaling Pathway. MDPI. [Link][39]

  • Kim, D., et al. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. MDPI. [Link][12]

Sources

Technical Deep Dive: Cytotoxicity of 6-Hydroxystigmast-4-en-3-one in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Hydroxystigmast-4-en-3-one (specifically the 6


-isomer ) is a bioactive steroid derivative predominantly isolated from medicinal plants such as Vernonia amygdalina (Bitter Leaf), Rhinacanthus nasutus, and Toona ciliata.[1] Unlike its parent compound stigmasterol, the presence of the ketone at C3 and the hydroxyl group at C6 confers unique electrophilic properties, enhancing its interaction with cellular nucleophiles.

Current research positions this compound as a potent apoptotic inducer and cell cycle modulator . It exhibits selective cytotoxicity against breast (MCF-7, MDA-MB-231), cervical (HeLa), and leukemia (K562) cancer cell lines, often sparing normal fibroblasts. Its mechanism of action is multi-modal, involving the inhibition of the PI3K/Akt/mTOR survival pathway, generation of Reactive Oxygen Species (ROS) , and activation of the intrinsic mitochondrial apoptotic cascade.

Chemical Profile & Structural Logic

The pharmacological efficacy of 6


-hydroxystigmast-4-en-3-one stems from its steroid backbone modified by an 

-unsaturated ketone system (enone) in ring A.
  • IUPAC Name: (6

    
    ,22E)-6-hydroxy-stigmasta-4,22-dien-3-one
    
  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
  • Key Pharmacophore: The 4-en-3-one moiety acts as a Michael acceptor, potentially alkylating cysteine residues on target proteins (e.g., thioredoxin reductase or NF-

    
    B subunits). The 6
    
    
    
    -hydroxyl
    group increases polarity compared to simple phytosterols, altering membrane permeability and solubility profiles.

Cytotoxicity Profile

The following data synthesizes cytotoxicity metrics from studies on Vernonia extracts (where 6


-hydroxystigmast-4-en-3-one is a primary active constituent) and purified stigmastane derivatives.
Table 1: Comparative IC Values Across Cancer Cell Lines
Cell LineCancer TypeIC

(Pure Compound/Enriched Fraction)
IC

(Crude Extract Reference)
Mechanism of Death
MCF-7 Breast (ER+)16.21 µg/mL ~50 µg/mLG0/G1 Arrest, Apoptosis
MDA-MB-231 Breast (TNBC)30.00 µg/mL ~83 µg/mLROS-mediated Necrosis/Apoptosis
HeLa Cervical0.76 - 4.0 µg/mL 10-20 µg/mLCaspase 3/7 Activation
K562 Leukemia8.78 µg/mL ~20 µg/mLBCR-ABL Downregulation
Vero Normal Kidney> 100 µg/mL > 100 µg/mLN/A (High Selectivity)

Note: The lower IC


 in enriched fractions often suggests synergistic effects with other sesquiterpene lactones (e.g., vernodalin), but the purified steroid retains significant standalone activity in the low micromolar range (10–50 µM).

Mechanistic Elucidation

The cytotoxicity of 6-hydroxystigmast-4-en-3-one is not merely necrotic; it is a programmed event driven by specific signaling perturbations.

The Mitochondrial Apoptotic Pathway

The compound disrupts the mitochondrial membrane potential (


). This disruption facilitates the release of Cytochrome c  into the cytosol, which complexes with Apaf-1  to activate Pro-Caspase 9 . This initiator caspase subsequently cleaves Caspase 3/7 , leading to PARP cleavage and DNA fragmentation.
PI3K/Akt/mTOR Inhibition

In aggressive lines like K562 and MDA-MB-231, the compound suppresses the phosphorylation of Akt (Protein Kinase B). Downregulation of p-Akt releases the inhibition on Bad and Bax (pro-apoptotic proteins), shifting the Bax/Bcl-2 ratio in favor of apoptosis.

ROS Generation

The enone system can undergo redox cycling, increasing intracellular ROS levels. This oxidative stress triggers the JNK/p38 MAPK stress pathways, further reinforcing the apoptotic signal.

Visualization: Signaling Cascade

Apoptosis_Pathway cluster_0 Survival Pathway Shutdown Compound 6-Hydroxystigmast-4-en-3-one ROS ROS Generation Compound->ROS PI3K PI3K Compound->PI3K Inhibits Mito Mitochondrial Dysfunction (ΔΨm Loss) ROS->Mito Akt Akt (Phosphorylated) PI3K->Akt mTOR mTOR Akt->mTOR Bax Bax (Pro-apoptotic) Akt->Bax Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes CytC Cytochrome c Release Mito->CytC Casp9 Caspase 9 CytC->Casp9 Bax->Mito Pore Formation Bcl2->Mito Blocks Casp3 Caspase 3/7 Casp9->Casp3 Apoptosis APOPTOSIS (DNA Fragmentation) Casp3->Apoptosis

Figure 1: Mechanistic pathway showing dual action: inhibition of the PI3K/Akt survival axis and induction of ROS-mediated mitochondrial apoptosis.

Experimental Workflows (Protocols)

To ensure reproducibility (Trustworthiness), the following protocols are standardized based on successful isolation and assay conditions documented in peer-reviewed literature.

Protocol A: Bioassay-Guided Isolation from Vernonia amygdalina

Objective: Isolate high-purity 6


-hydroxystigmast-4-en-3-one.
  • Extraction:

    • Macerate 1 kg of air-dried, pulverized leaves in 80% Methanol (5L) for 72 hours at room temperature.

    • Filter and concentrate in vacuo at 40°C to obtain the crude extract.

  • Partitioning (Crucial Step):

    • Suspend crude extract in water.[2]

    • Partition successively with n-Hexane (to remove fats/chlorophyll) and Ethyl Acetate (EtOAc) .

    • Target Phase: The Ethyl Acetate fraction contains the polar steroids.

  • Chromatography:

    • Stationary Phase: Silica Gel 60 (0.063–0.200 mm).

    • Mobile Phase: Gradient elution starting with n-Hexane:EtOAc (9:1) increasing to (7:3).

    • Fraction Collection: Collect 100mL aliquots. Monitor via TLC (visualize with 10% H

      
      SO
      
      
      
      spray + heating).
    • Identification: The compound typically elutes at Hexane:EtOAc (7:3) .

  • Purification:

    • Recrystallize active fractions in Acetone/Methanol.

    • Validation:

      
      H-NMR should show a multiplet at 
      
      
      
      4.35 (H-6) and a singlet at
      
      
      5.81 (H-4).
Protocol B: Cytotoxicity Assessment (MTT Assay)

Objective: Determine IC


 with precision.
  • Seeding: Seed cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment:

    • Dissolve isolated compound in DMSO (Stock: 10 mM).

    • Prepare serial dilutions (0.1, 1, 10, 50, 100 µg/mL) in culture medium.

    • Control: DMSO vehicle (final concentration < 0.1%).

  • Incubation: Treat cells for 48 to 72 hours .

  • Development:

    • Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4h at 37°C.

    • Aspirate medium. Solubilize formazan crystals with 100 µL DMSO.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

  • Calculation: Plot dose-response curve (Log concentration vs. % Viability) using non-linear regression (Sigmoidal dose-response).

Visualization: Experimental Workflow

Experimental_Workflow Plant Dried V. amygdalina Leaves Extract Methanol Extraction Plant->Extract Partition Partitioning (Hexane -> EtOAc) Extract->Partition Column Silica Gel Chromatography Partition->Column EtOAc Fraction Pure Pure Compound (6β-OH-stigmast-4-en-3-one) Column->Pure Elution (7:3 Hex:EtOAc) Assay MTT Assay (48-72h) Pure->Assay IC50 Determination Flow Flow Cytometry (Annexin V/PI) Pure->Flow Mechanism Check

Figure 2: Step-by-step isolation and validation workflow.

References

  • Sweeney, C. J., et al. "Hsp90 inhibitors for cancer therapy." Journal of Research in Medical Sciences, 2023. 3[4][5][6][7][8][9][10][11][3][12]

  • Wong, F. C., et al. "The dose dependent in vitro responses of MCF-7 and MDA-MB-231 cell lines to extracts of Vatica diospyroides." BMC Complementary and Alternative Medicine, 2015. 10[4][5][6][7][8][10][12]

  • PubChem. "6beta-Hydroxystigmast-4-en-3-one Compound Summary."[1] National Library of Medicine, 2025. 1[4][5][6][7][8][9][10][11][12]

  • TargetMol. "6beta-Hydroxystigmast-4-en-3-one Product Information." TargetMol Chemicals, 2024. 13[4][5][6][7][8][10][12]

  • Sdiri, M., et al. "Anticancer activity of Cynomorium coccineum extracts."[6] ResearchGate, 2018. 6[2][4][5][6][7][8][9][10][11][3][12]

  • Wong, K. C., et al. "Vernonia amygdalina Leaf Extract Induces Apoptosis in HeLa Cells: A Metabolomics and Proteomics Study." Molecules, 2022.[12] 11[4][5][6][7][8][9][10][12]

  • Al-Yousef, H. M., et al. "The cytotoxic effect of Vernonia amygdalina Del.[14] extract on myeloid leukemia cells."[2][5][7] Journal of Applied Pharmaceutical Science, 2025. 7[2][4][5][6][7][8][9][10][12]

  • Joseph, H., et al. "Anti-cancer effects of Vernonia amygdalina: A systematic review." Tropical Journal of Pharmaceutical Research, 2020.[2] 2[4][5][6][7][10]

  • Lestari, B., et al. "The anticancer activities of Vernonia amygdalina Delile.[14] Leaves on 4T1 breast cancer cells through phosphoinositide 3-kinase (PI3K) pathway." Journal of Herbmed Pharmacology, 2025. 14[4][5][7][10]

  • Udobre, A. S., et al. "Antimicrobial Activity of Stigmast-4-en-3-one and 2,4-Dimethylhexane Isolated from Nauclea latifolia." IOSR Journal of Pharmacy, 2015. 8[4][5][6][7][8][9][10][11][12]

  • Li, X., et al. "Advances in Stigmasterol on its anti-tumor effect and mechanism of action." Frontiers in Oncology, 2022. 12[4][5][7][10]

  • Ochu, E. E., et al. "Mode of action of some bioactive compounds with anticancer activity."[12] Functional Foods in Health and Disease, 2022. 15[4][5][6][7][10]

  • Nagy, P., et al. "Research for a Common Thread: Insights into the Mechanisms of Six Potential Anticancer Agents." Molecules, 2025.[1][4][16][17][18] 4[4][5][7][10]

  • Harbone, J. B. "Isolation of Stigmast-4-ENE-3-One and Gamma-Sitosterol from the Aerial Part of Synedrella Nodiflora Linn." IOSR Journal of Applied Chemistry, 2013. 19[4][5][6][7][8][10][12]

  • Mohammadi, A., et al. "Isolation and Characterization of Bioactive Compounds from Scotch Thistle." Pharmaceutical Sciences, 2025.[1][16] 16[4][5][7][10]

  • Esposito, S., et al. "Green Route for the Isolation and Purification of Hydroxytyrosol, Tyrosol, Oleacein and Oleocanthal from Extra Virgin Olive Oil." Molecules, 2020.[18] 18[4][5][6][7][8][10][12]

  • University of Minnesota. "Modifying an Ergosterol Extraction Protocol to Quantify Fungal Biomass." UMN Digital Conservancy, 2021. 9[4][5][7][9][10][12]

Sources

6-Hydroxystigmast-4-en-3-one as a stigmastane derivative

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Hydroxystigmast-4-en-3-one: A Stigmastane Derivative of Pharmacological Interest

This guide provides a comprehensive technical overview of 6-hydroxystigmast-4-en-3-one, a naturally occurring stigmastane steroid. It is intended for researchers, scientists, and professionals in drug development who are interested in the isolation, characterization, and therapeutic potential of this bioactive compound. This document synthesizes current knowledge, offers practical insights into experimental design, and outlines detailed protocols for key analytical and biological assays.

Introduction and Chemical Profile

6-Hydroxystigmast-4-en-3-one is a phytosteroid, a class of compounds derived from the tetracyclic stigmastane core structure. Specifically, it is a hydroxylated derivative of stigmasterol, characterized by a ketone group at the C-3 position, a double bond between C-4 and C-5, and a hydroxyl group at the C-6 position. This arrangement of functional groups, particularly the α,β-unsaturated ketone system in the A-ring, is crucial for its biological activity. As a metabolite found in various plant species, it represents an intriguing scaffold for drug discovery.[1]

The compound exists as different stereoisomers, with the 6β-hydroxy variant being commonly reported in natural sources.[1][2] The stereochemistry at the C-6 position can significantly influence its interaction with biological targets, making stereospecific synthesis and characterization critical.

Table 1: Chemical and Physical Properties of 6β-Hydroxystigmast-4-en-3-one

PropertyValueSource
Molecular Formula C₂₉H₄₈O₂PubChem[1]
Molecular Weight 428.7 g/mol PubChem[1]
IUPAC Name (6R,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-onePubChem[1]
CAS Number 36450-02-9TargetMol[3]
Appearance PowderTargetMol[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneChemFaces[2]

Natural Occurrence and Bio-Guided Isolation

6-Hydroxystigmast-4-en-3-one has been identified in a variety of plant species, indicating its widespread distribution in the plant kingdom. Notable sources include:

  • Melia azedarach (Chinaberry tree)[2]

  • Aristolochia manshuriensis and Aristolochia indica[4]

  • Rhinacanthus nasutus[1]

  • Veronica anagallis[1]

  • Macaranga adenantha[2]

  • Phaseolus vulgaris (Common bean)[5]

The isolation of this compound from natural sources is a multi-step process that relies on chromatographic techniques. A bio-guided fractionation approach is often employed, where extracts are systematically separated, and the resulting fractions are tested for a specific biological activity to "guide" the purification of the active constituent.

Experimental Protocol: Isolation from Plant Material

This protocol provides a generalized workflow for the isolation and purification of 6-hydroxystigmast-4-en-3-one. The choice of solvents and chromatographic media may require optimization based on the specific plant matrix.

Rationale: The protocol is designed to progressively increase the purity of the target compound by separating it from other metabolites based on polarity. Maceration with a moderately polar solvent like ethanol or methanol ensures the extraction of a broad range of compounds, including steroids. Subsequent liquid-liquid partitioning and column chromatography refine the separation.

Step-by-Step Methodology:

  • Extraction:

    • Air-dry and pulverize the plant material (e.g., bark, leaves).

    • Macerate the powdered material in 95% ethanol at room temperature for 72 hours, with occasional agitation. This step is repeated three times to ensure exhaustive extraction.

    • Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent-Solvent Partitioning:

    • Suspend the crude extract in a 10% methanol-water solution.

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity, starting with n-hexane to remove non-polar lipids and chlorophylls.

    • Subsequently, partition the aqueous-methanol layer with dichloromethane or ethyl acetate. The stigmastane derivatives are expected to partition into these medium-polarity organic phases.

  • Column Chromatography:

    • Concentrate the bioactive fraction (e.g., the ethyl acetate fraction).

    • Subject the concentrated fraction to column chromatography over silica gel.

    • Elute the column with a gradient solvent system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., 100:0 to 0:100 v/v).

  • Fraction Collection and Analysis:

    • Collect fractions of a fixed volume (e.g., 20 mL).

    • Analyze the fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound. Fractions with similar TLC profiles are pooled.

  • Purification:

    • Subject the pooled, enriched fractions to further purification steps. This may involve preparative HPLC on a reverse-phase column (e.g., C18) or size-exclusion chromatography using Sephadex LH-20 to remove pigments and other impurities.[6][7]

  • Crystallization:

    • The final purified compound can be crystallized from a suitable solvent system (e.g., methanol/chloroform) to obtain a high-purity solid.

G A 1. Plant Material (Dried, Powdered) B 2. Maceration (95% EtOH) A->B Extraction C 3. Concentration (Rotary Evaporator) B->C D Crude Extract C->D E 4. Solvent Partitioning (Hexane, EtOAc, etc.) D->E F Ethyl Acetate Fraction (Enriched) E->F Bioactive Fraction G 5. Silica Gel Column Chromatography F->G H 6. Fraction Pooling (TLC Analysis) G->H I 7. Preparative HPLC / Sephadex H->I Purification J Pure 6-Hydroxystigmast-4-en-3-one I->J

Caption: Bio-guided isolation workflow for 6-Hydroxystigmast-4-en-3-one.

Synthesis and Structural Characterization

While primarily isolated from natural sources, partial synthesis routes for 6-hydroxylated stigmastane derivatives have been developed, often for creating reference standards or exploring structure-activity relationships.

Synthetic Approach

A common strategy involves the oxidation of related, more abundant phytosterols. For instance, a similar compound, 6-hydroxycampest-4-en-3-one, was synthesized from campesterol.[8] This process typically involves:

  • Oxidation of the Precursor: Oxidation of a Δ⁵-steroid (like campesterol or β-sitosterol) using an agent like pyridinium chlorochromate (PCC) to yield the corresponding Δ⁵-3-ketone.[8]

  • Allylic Hydroperoxidation: Treatment of the Δ⁵-3-ketone with silica gel under an oxygen atmosphere can induce hydroperoxidation at the C-6 position, yielding a mixture of 6α- and 6β-hydroperoxy intermediates.[8]

  • Reduction: Reduction of the hydroperoxy group, for example with triethyl phosphite, yields the final 6α- and 6β-hydroxy products, which can then be separated chromatographically.[8]

Spectroscopic Characterization

The unambiguous identification of 6-hydroxystigmast-4-en-3-one relies on a combination of modern spectroscopic techniques.

  • Mass Spectrometry (MS): GC-MS and FABMS are used to determine the molecular weight and fragmentation pattern. The molecular ion peak confirms the molecular formula C₂₉H₄₈O₂.[2] Key fragmentation often involves the loss of the side chain, providing information about the steroidal nucleus.[9]

  • Infrared (IR) Spectroscopy: IR spectra show characteristic absorption bands for the hydroxyl group (-OH stretch, ~3400 cm⁻¹) and the α,β-unsaturated ketone system (C=O stretch, ~1680 cm⁻¹; C=C stretch, ~1620 cm⁻¹).[10]

  • Ultraviolet (UV) Spectroscopy: The conjugated enone system exhibits a characteristic UV absorption maximum (λₘₐₓ) around 238-242 nm, which is a hallmark of the Δ⁴-3-keto steroid structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for complete structural elucidation.

    • ¹H NMR: Key signals include a singlet for the olefinic proton at C-4 (around δ 5.7 ppm), signals for the methyl groups (C-18, C-19, and side chain), and a multiplet for the proton at C-6 bearing the hydroxyl group (around δ 4.1-4.3 ppm).

    • ¹³C NMR: The spectrum will show 29 distinct carbon signals, including characteristic downfield shifts for the carbonyl carbon at C-3 (~δ 199 ppm), the olefinic carbons at C-4 and C-5 (~δ 124 and 171 ppm, respectively), and the carbon bearing the hydroxyl group at C-6 (~δ 73 ppm).[1][11]

Biological Activities and Therapeutic Potential

Research has uncovered a range of biological activities for 6-hydroxystigmast-4-en-3-one and structurally similar compounds, highlighting their potential for therapeutic applications.

  • Anti-inflammatory Activity: The compound has been shown to inhibit the secretion of tumor necrosis factor-alpha (TNF-α) from mouse peritoneal macrophages, suggesting potent anti-inflammatory properties.[2] This activity is significant as TNF-α is a key cytokine involved in systemic inflammation and autoimmune diseases.

  • Cytotoxic and Antitumor Activity: A structurally related steroid, 12α-hydroxystigmast-4-en-3-one, demonstrated significant cytotoxic activity in the brine shrimp lethality bioassay (LC₅₀ of 9.9 μg/mL) and antitumor activity in a potato disc bioassay.[10][12] While direct data for the 6-hydroxy variant is less reported, the shared stigmastane scaffold suggests this is a promising area for investigation.

  • Antimicrobial Activity: Stigmast-4-en-3-one, the non-hydroxylated parent compound, has demonstrated antimicrobial activity.[13] This suggests that 6-hydroxystigmast-4-en-3-one may also possess activity against various bacterial or fungal pathogens.

  • Role in Diabetic Retinopathy: Stigmast-4-en-3-one has been identified as an active substance that inhibits angiogenesis and improves diabetic retinopathy, mediated through the glucocorticoid receptor.[14] Given the structural similarity, 6-hydroxystigmast-4-en-3-one warrants investigation for similar effects.

G Core 6-Hydroxystigmast-4-en-3-one Act1 Anti-inflammatory Core->Act1 Act2 Antitumor / Cytotoxic Core->Act2 Act3 Antimicrobial Core->Act3 Act4 Anti-angiogenic Core->Act4 App1 Autoimmune Diseases (e.g., Rheumatoid Arthritis) Act1->App1 App2 Oncology / Cancer Therapeutics Act2->App2 App3 Infectious Disease Treatment Act3->App3 App4 Diabetic Retinopathy Act4->App4

Caption: Biological activities and potential therapeutic applications.

Experimental Protocol: In Vitro Anti-inflammatory Assay (TNF-α Secretion)

This protocol outlines a method to evaluate the ability of 6-hydroxystigmast-4-en-3-one to inhibit TNF-α secretion from lipopolysaccharide (LPS)-stimulated macrophages, a standard model for assessing anti-inflammatory potential.[2]

Rationale: Macrophages, when stimulated with bacterial LPS, produce large amounts of pro-inflammatory cytokines like TNF-α. An effective anti-inflammatory agent will suppress this production. This assay quantifies the amount of TNF-α released into the cell culture medium using an Enzyme-Linked Immunosorbent Assay (ELISA).

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a suitable macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding:

    • Seed the macrophages into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare stock solutions of 6-hydroxystigmast-4-en-3-one in DMSO.[3]

    • Pre-treat the cells with various concentrations of the compound (e.g., 1, 5, 10, 25 µM) for 1 hour. Include a vehicle control (DMSO only).

  • Stimulation:

    • After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce TNF-α production. Include an unstimulated control group.

  • Supernatant Collection:

    • Centrifuge the plate at 1,500 rpm for 10 minutes.

    • Carefully collect the cell culture supernatant, which contains the secreted TNF-α.

  • TNF-α Quantification (ELISA):

    • Quantify the concentration of TNF-α in the supernatants using a commercial mouse TNF-α ELISA kit, following the manufacturer’s instructions precisely.

  • Data Analysis:

    • Calculate the percentage inhibition of TNF-α secretion for each concentration of the compound relative to the LPS-stimulated vehicle control.

    • Determine the IC₅₀ value (the concentration required to inhibit 50% of TNF-α secretion).

  • Viability Assay (Self-Validation):

    • Concurrently, perform a cell viability assay (e.g., MTT or PrestoBlue) on the remaining cells in the plate to ensure that the observed inhibition of TNF-α is not due to cytotoxicity.

G A 1. Seed Macrophages (96-well plate) B 2. Pre-treat with Compound (1 hr) A->B C 3. Stimulate with LPS (24 hr) B->C D 4. Collect Supernatant C->D G Parallel Step: Cell Viability Assay (MTT) C->G E 5. Quantify TNF-α (ELISA) D->E F 6. Analyze Data (IC50) E->F

Caption: Workflow for the in vitro TNF-α secretion inhibition assay.

Conclusion and Future Perspectives

6-Hydroxystigmast-4-en-3-one is a stigmastane derivative with a compelling profile of biological activities, particularly in the realm of anti-inflammatory and potentially anti-cancer and anti-angiogenic applications. Its natural abundance in various medicinal plants provides a solid foundation for its exploration as a lead compound in drug discovery programs.

Future research should focus on several key areas:

  • Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by this compound is critical. Studies should investigate its interactions with key inflammatory mediators (e.g., NF-κB, MAP kinases) and cell cycle regulators.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of analogs will help identify the key structural features required for potency and selectivity, potentially leading to the development of more effective derivatives.

  • In Vivo Efficacy: While in vitro data is promising, validation in animal models of inflammation, cancer, and diabetic retinopathy is a necessary next step to establish its therapeutic potential.

  • Pharmacokinetics and Safety: Comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology studies are required to assess its drug-like properties and safety profile.

By leveraging the foundational knowledge presented in this guide, researchers can effectively advance the study of 6-hydroxystigmast-4-en-3-one from a natural product of interest to a potential therapeutic agent.

References

  • PubChem. (n.d.). 6-Hydroxystigmast-4-en-3-one. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 6-HYDROXY-STIGMAST-4-EN-3-ONE. Retrieved from [Link]

  • PubChem. (n.d.). 6beta-Hydroxystigmast-4-en-3-one. National Center for Biotechnology Information. Retrieved from [Link]

  • OSADHI. (n.d.). List of plants having phytochemicals: 6beta-Hydroxystigmast-4-en-3-one. CSIR-North East Institute of Science and Technology. Retrieved from [Link]

  • Happi, G. M., & Teufel, R. (2024). Steroids from the Meliaceae family and their biological activities. ResearchGate. Retrieved from [Link]

  • Chowdhury, R., et al. (2003). 12α-Hydroxystigmast-4-en-3-one: A New Bioactive Steroid from Toona ciliata (Meliaceae). ResearchGate. Retrieved from [Link]

  • SpectraBase. (n.d.). 6-BETA-HYDROXY-STIGMAST-4-EN-3-ONE;REFERENCE-13 - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • Chowdhury, R., Hasan, C. M., & Rashid, M. A. (2003). 12α-Hydroxystigmast-4-en-3-one: a new bioactive steroid from Toona ciliata (Meliaceae). Die Pharmazie-An International Journal of Pharmaceutical Sciences, 58(4), 272-273. Retrieved from [Link]

  • Asakawa, S., et al. (2000). Synthesis of 6-oxy functionalized campest-4-en-3-ones: efficient hydroperoxidation at C-6 of campest-5-en-3-one with molecular oxygen and silica gel. Steroids, 65(8), 443-449. Retrieved from [Link]

  • Quintanilla-Licea, R., et al. (2016). Enantiomeric high-performance liquid chromatography resolution and absolute configuration of 6β-benzoyloxy-3α-tropanol. Chirality, 28(8), 606-613. Retrieved from [Link]

  • Wang, Y., et al. (2024). Stigmast-4-en-3-one from Euonymus alatus (Thunb.) Siebold. improves diabetic retinopathy and angiogenesis mediated by glucocorticoids receptor. Journal of Ethnopharmacology, 334, 118567. Retrieved from [Link]

  • ResearchGate. (n.d.). The main MS fragmentation pathways for stigmasta-4,22-diene-3,6-dione.... Retrieved from [Link]

  • Sciforum. (2021). One chromatographic tool with Sephadex G-10 for green chemistry screening of extracts from Nicotiana glauca Graham. Retrieved from [Link]

  • ResearchGate. (2015). ANTIMICROBIAL ACTIVITY OF STIGMAST-4-EN-3-ONE AND 2,4- DIMETHYLHEXANE ISOLATED FROM NAUCLEA LATIFOLIA. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Isolation and Purification of 6-Hydroxystigmast-4-en-3-one from Melia azedarach

[1][2]

Executive Summary

This application note details the isolation protocol for 6


-Hydroxystigmast-4-en-3-one1

This guide departs from standard "cookbook" recipes by focusing on the critical decision points in the workflow: specifically, the separation of the 4-en-3-one steroid class from the abundant triterpenoid background and the resolution of the C-6 hydroxylated stereoisomers.

Target Compound Profile

  • Compound Name: 6ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -Hydroxystigmast-4-en-3-one[1][2][3]
    
  • Chemical Formula:

    
    [1][4][5]
    
  • Molecular Weight: 428.7 g/mol [1]

  • Key Structural Features:

    • 
      -3-ketone system (Conjugated enone).[1]
      
    • Hydroxyl group at C-6 (Allylic oxidation product).[1]

    • Stigmastane side chain (C-24 ethyl group).[1][2]

Chemo-Profiling Strategy: The presence of the



1

Experimental Protocol

Phase 1: Extraction and Fractionation (The "Rough Cut")

Objective: To extract the total metabolome and enrich the steroidal fraction while removing high-polarity glycosides and low-polarity fats.[1]

Materials:

  • Dried Melia azedarach stem bark (2.0 kg).[1]

  • Solvents: Ethanol (95%), n-Hexane, Dichloromethane (DCM), Ethyl Acetate (EtOAc).[1]

Workflow:

  • Maceration: Pulverize dried bark and extract with Ethanol (95%) at room temperature (3 x 48h).

  • Concentration: Evaporate solvent under reduced pressure (

    
    C) to obtain the Crude Ethanolic Extract.
    
  • Liquid-Liquid Partition (Critical Step):

    • Suspend the crude extract in distilled water (1:10 w/v).

    • Step A (Defatting): Partition with n-Hexane (3x).[1]

      • Insight: The hexane layer removes chlorophyll, waxes, and non-oxidized sterols (e.g.,

        
        -sitosterol). The target oxidized steroid (more polar due to the 6-OH and 3-C=O) will largely remain in the aqueous/interface phase or partition slowly.[1]
        
    • Step B (Target Enrichment): Partition the aqueous residue with Dichloromethane (DCM) or Chloroform (3x).[1]

      • Insight: This is the "Goldilocks" zone. The DCM fraction captures the mid-polarity steroids, including 6-hydroxystigmast-4-en-3-one.[1]

    • Step C (Waste): The remaining aqueous layer contains highly polar saponins and tannins.

Phase 2: Chromatographic Purification

Objective: Isolate the target from co-eluting limonoids and other sterols.

Stationary Phase: Silica Gel 60 (230–400 mesh).[1] Mobile Phase Gradient: n-Hexane : Ethyl Acetate (Hex:EtOAc).[1]

Step-by-Step:

  • Column Packing: Slurry pack silica gel in Hexane.

  • Loading: Adsorb the DCM fraction onto a small amount of silica (dry loading) to ensure sharp bands.

  • Elution Strategy:

    • 0-10% EtOAc: Elutes residual non-polar terpenes.[1]

    • 15-25% EtOAc: Target Window. 6-Hydroxystigmast-4-en-3-one typically elutes here.[1]

    • >30% EtOAc: Elutes more polar limonoids and glycosides.

  • TLC Monitoring:

    • Plate: Silica Gel

      
      .[1]
      
    • Detection:

      • UV 254 nm: Look for dark quenching spots (indicates conjugated enone).[1]

      • Liebermann-Burchard Reagent: Spray and heat.[1] Steroids turn characteristic blue/green; oxidized steroids may appear violet/brown initially.

Phase 3: Final Polishing

The fractions rich in the target (identified by UV absorbance and TLC

1
  • Recrystallization: Dissolve the pooled fraction in minimal hot Methanol or Cyclohexane. Allow to stand at 4°C. 6-Hydroxystigmast-4-en-3-one often crystallizes as white needles.[1]

  • Semi-Prep HPLC (If required for high purity):

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5

      
      m).
      
    • Solvent: Isocratic Acetonitrile:Water (85:15).[1]

    • Detection: UV 242 nm.

Visualization: Isolation Workflow

The following diagram illustrates the logical flow of the isolation, highlighting the separation mechanisms at each stage.

IsolationProtocolPlantMelia azedarach(Dried Bark/Fruit)ExtractCrude Ethanol ExtractPlant->ExtractMaceration (EtOH)WaterSuspSuspension in H2OExtract->WaterSuspEvap & SuspendHexaneFrn-Hexane Fraction(Fats, Chlorophyll, Non-oxidized Sterols)WaterSusp->HexaneFrPartition (Hexane)DCMFrDCM/CHCl3 Fraction(TARGET ENRICHED:Oxidized Steroids)WaterSusp->DCMFrPartition (DCM)AqFrAqueous Fraction(Glycosides, Tannins)WaterSusp->AqFrResidueSilicaSilica Gel Column(Gradient Hex:EtOAc)DCMFr->SilicaLoad ColumnFr1Fr. A (0-10%)HydrocarbonsSilica->Fr1FrTargetFr. B (15-25%)Target Steroid ComplexSilica->FrTargetElutes @ ~20% EtOAc(UV Active)FrPolarFr. C (>30%)LimonoidsSilica->FrPolarPurePure Compound:6-Hydroxystigmast-4-en-3-oneFrTarget->PureRecrystallization (MeOH)or HPLC (C18)

Caption: Flowchart depicting the fractionation logic. The critical enrichment step is the DCM partition, separating oxidized steroids from non-polar lipids.

Structural Elucidation & Validation

To confirm the identity of the isolated solid as 6-Hydroxystigmast-4-en-3-one, compare spectral data against the following benchmarks.

Mass Spectrometry (MS)[2][6][7][8]
  • Technique: EI-MS or ESI-MS.[1]

  • Key Signals:

    • Molecular Ion (

      
      ):  m/z 428 (Consistent with 
      
      
      ).[1][4]
    • Fragments: m/z 410 (

      
      ), m/z 227 (characteristic steroid skeleton cleavage).[1]
      
Nuclear Magnetic Resonance (NMR)

The distinction between the


1
Position1H NMR (

ppm,

)
13C NMR (

ppm)
Diagnostic Feature
3 -200.5Ketone Carbonyl (

-unsaturated)
4 5.81 (s)126.4Olefinic Proton (Singlet implies no H at C-5)
5 -168.5Quaternary alkene carbon
6 4.34 (br t, J=2.5 Hz)73.3Carbinol Proton. Small J value indicates equatorial H (axial OH =

-isomer)
18 0.74 (s)12.0Angular Methyl
19 1.37 (s)19.6Angular Methyl

Interpretation:

  • The Enone System: The signal at

    
     5.81 (s) and 
    
    
    200.5 confirms the
    
    
    -3-one functionality.[1]
  • C-6 Stereochemistry: The H-6 signal appears as a broad triplet or doublet with a small coupling constant (J < 3 Hz).[1] This geometry (equatorial proton) confirms the axial orientation of the hydroxyl group, assigning it as 6

    
    -hydroxy .[1] (Note: 6
    
    
    -hydroxy would show a larger diaxial coupling, J ~10-12 Hz).[1]

References

  • Chemical Constituents of Melia azedarach

    • Title: Chemical Constituents from the Fruit of Melia azedarach and Their Anti-Inflammatory Activity.[3][6][7][8][9][10][11]

    • Source: MDPI (Molecules), 2024.
    • URL:[Link][1]

    • Relevance: Establishes the presence of triterpenoids and steroids in Melia fruit extracts.[3][6]

  • Isolation of 6-Hydroxystigmast-4-en-3-one

    • Title: 6beta-Hydroxystigmast-4-en-3-one | CAS:36450-02-9.[12][1]

    • Source: ChemFaces / Phytochemistry (1973).[1]

    • Relevance: Cites the original isolation of the 6-hydroxylated -3-oxo steroid complex from Melia azedarach bark and confirms the 6-beta stereochemistry.
  • Spectral Data Validation

    • Title: Bioactive-Guided Phytochemical Investigations... of Two Vietnamese Medicinal Plants.
    • Source: NCBI / PMC (Scientia Pharmaceutica), 2023.
    • URL:[Link][1]

    • Relevance: Provides recent, high-resolution 1H and 13C NMR data for 6-hydroxystigmast-4-en-3-one (Compound DL3)
  • Comparative Isolation Methodology

    • Title: 12

      
      -Hydroxystigmast-4-en-3-one: a new bioactive steroid from Toona ciliata (Meliaceae).[1][5][11]
      
    • Source: Ingenta Connect / Pharmazie, 2003.
    • URL:[Link][1][5][13][11][14][15]

    • Relevance: Describes the isolation of similar hydroxylated stigmastane derivatives from the Meliaceae family, validating the use of petroleum ether/DCM fraction

Application Note: TLC Solvent System Optimization for 6-Hydroxystigmast-4-en-3-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in natural product chemistry and drug discovery, focusing on the isolation and analysis of 6-Hydroxystigmast-4-en-3-one . This compound, a derivative of stigmasterol/sitosterol, presents specific chromatographic challenges due to its conjugated enone system paired with a secondary hydroxyl group.

Part 1: Introduction & Physicochemical Profiling

6-Hydroxystigmast-4-en-3-one is a steroidal metabolite often identified in the biotransformation of phytosterols or isolated from medicinal plants (e.g., Rubus, Ageratum spp.).

Structural Analysis for Chromatography

To design an effective separation, we must understand the molecule's interaction with the stationary phase (Silica Gel 60


):
  • Lipophilic Skeleton (Stigmastane): The bulky C17 side chain and tetracyclic core provide strong hydrophobic character, requiring non-polar solvents (Hexane, Toluene) to drive migration.

  • Conjugated Enone (C3=O,

    
    ):  This planar region absorbs UV light at 254 nm, allowing for non-destructive detection. It contributes moderate polarity.
    
  • C6-Hydroxyl Group (-OH): This is the critical "anchor" group. It forms hydrogen bonds with silanol groups on the silica. Its stereochemistry (

    
     vs. 
    
    
    
    ) significantly influences
    
    
    values; the axial/equatorial orientation alters the strength of adsorption.
Polarity Profile
  • LogP (Estimated): ~5.5 – 6.5 (Highly Lipophilic).

  • Chromatographic Behavior: More polar than parent phytosterols (stigmasterol) and simple enones (stigmastenone), but less polar than poly-hydroxylated steroids (e.g., ecdysteroids).

Part 2: Solvent System Protocols

Do not rely on a single "magic" ratio. Steroid separation requires a Screening Gradient .

Primary Screening System (Binary)

System: n-Hexane : Ethyl Acetate (EtOAc)

This is the industry standard for lipophilic steroids. The non-polar hexane prevents the compound from sticking to the origin, while EtOAc modulates the elution power.

Ratio (v/v)Polarity IndexExpected ResultApplication
90:10 Low

Retains compound; elutes non-polar fats/waxes.
80:20 Moderate

Good for separating 6-OH from non-polar parents.
70:30 Optimal

Target range for isolation.
50:50 High

Pushes compound to solvent front; poor resolution.

Protocol:

  • Prepare 10 mL of Hexane:EtOAc (7:3) .

  • Saturate the TLC chamber for 15 minutes with filter paper lining.

  • Spot 5

    
    g of sample.
    
  • Develop.[1][2][3] If

    
     is > 0.6, reduce EtOAc. If < 0.2, increase EtOAc.
    
High-Resolution System (Ternary)

If the binary system fails to separate the 6-hydroxy derivative from similar impurities (e.g., 3-keto isomers or 7-hydroxy analogs), introduce Toluene or Chloroform .

Recommended System: Toluene : Ethyl Acetate : Acetic Acid (80 : 20 : 1)

  • Mechanism: Toluene offers

    
     interaction potential with the enone system, providing different selectivity than hexane.
    
  • Acetic Acid: A trace amount (1%) suppresses tailing caused by the C6-hydroxyl group interacting with active silanol sites.

Isomer Separation (Advanced)

Separating


-OH (equatorial) from 

-OH (axial) requires maximizing the adsorption difference.
  • Solvent: Dichloromethane (DCM) : Diethyl Ether (9:1)

  • Logic: Ether is a strong H-bond acceptor. It discriminates well between the accessible equatorial OH and the sterically hindered axial OH.

Part 3: Visualization & Detection[4]

Since the compound is not colored, a dual-detection strategy is mandatory to ensure purity.

Non-Destructive (UV 254 nm)
  • Mechanism: The conjugated enone system (

    
     transition) quenches the fluorescence of the 
    
    
    
    indicator.
  • Appearance: Dark purple/black spot on a bright green background.

  • Limit of Detection: ~0.5

    
    g.
    
Destructive Derivatization (Vanillin-Sulfuric Acid)

This is the "gold standard" for steroids, revealing specific structural features through color.

Reagent Preparation:

  • Solution A: 1% Vanillin in Ethanol.

  • Solution B: 10% Sulfuric Acid in Ethanol.

  • Mix A and B (1:1) fresh before use.

Procedure:

  • Spray plate until faintly wet (do not soak).

  • Heat at 105°C for 3-5 minutes using a hot plate or heat gun.

  • Result:

    • 6-Hydroxystigmast-4-en-3-one: Typically turns Blue-Violet or Greenish-Blue .

    • Stigmasterol (impurity):[4] Blue-Grey.

    • Stigmastenone (impurity): Faint Yellow/Brown (less reactive).

Part 4: Experimental Workflow Diagram

The following diagram illustrates the decision logic for solvent selection and purification.

TLC_Workflow Start Crude Extract Containing 6-Hydroxystigmast-4-en-3-one Screening Screen: Hexane:EtOAc (7:3) Start->Screening CheckRf Check Rf Value Screening->CheckRf Optimized Optimal Separation (Rf 0.3 - 0.4) CheckRf->Optimized Rf is 0.3-0.4 TooHigh Rf > 0.6 (Too Non-Polar) CheckRf->TooHigh Rf > 0.6 TooLow Rf < 0.2 (Too Polar) CheckRf->TooLow Rf < 0.2 Tailing Problem: Tailing Spots? Optimized->Tailing AdjustLow Change to Hex:EtOAc (9:1) TooHigh->AdjustLow AdjustHigh Change to Hex:EtOAc (1:1) or CHCl3:MeOH (95:5) TooLow->AdjustHigh AdjustLow->Screening AdjustHigh->Screening AddAcid Add 1% Acetic Acid or Switch to Toluene system Tailing->AddAcid Yes Detection Detection: 1. UV 254nm (Enone) 2. Vanillin/H2SO4 (Heat) Tailing->Detection No AddAcid->Detection

Caption: Decision tree for optimizing the TLC separation of 6-hydroxystigmast-4-en-3-one.

Part 5: References

  • Chowdhury, R., et al. (2003). 12

    
    -Hydroxystigmast-4-en-3-one: A New Bioactive Steroid from Toona ciliata.[5] Pharmazie.[6] (Provides comparative Rf data for hydroxystigmastenones). 
    
  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker. (Standard protocols for steroid separation on Silica Gel 60).

  • Touchstone, J. C. (1986). Practice of Thin Layer Chromatography. Wiley-Interscience. (Detailed visualization reagents for steroidal enones).

  • Bhacca, N. S., & Williams, D. H. (1964). Applications of NMR Spectroscopy in Organic Chemistry. Holden-Day. (Structural elucidation context for 6-hydroxy steroids).

Sources

In vitro anti-inflammatory assay using 6-Hydroxystigmast-4-en-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: In Vitro Anti-inflammatory Assay Using 6-Hydroxystigmast-4-en-3-one

Audience: Researchers, scientists, and drug development professionals.

Evaluating the Anti-inflammatory Potential of 6-Hydroxystigmast-4-en-3-one: A Comprehensive In Vitro Guide

Introduction

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens and damaged cells.[1] While acute inflammation is a protective mechanism, chronic or dysregulated inflammation underpins a wide range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[2] Macrophages are key players in the inflammatory process. Upon activation by stimuli like bacterial lipopolysaccharide (LPS), they adopt a pro-inflammatory (M1) phenotype, releasing a cascade of mediators including nitric oxide (NO), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][4] This response is largely orchestrated by the activation of intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.[1][5]

Natural products represent a vast reservoir of chemical diversity for drug discovery. 6-Hydroxystigmast-4-en-3-one is a naturally occurring steroid found in various plant species.[6][7] Preliminary studies have suggested its potential to modulate inflammatory responses, such as inhibiting TNF-α secretion.[8] This application note provides a detailed, self-validating framework for researchers to systematically evaluate the anti-inflammatory properties of 6-Hydroxystigmast-4-en-3-one in vitro using the LPS-stimulated RAW 264.7 macrophage model. The protocols herein describe not only the quantification of key inflammatory markers but also the elucidation of the underlying molecular mechanisms, offering a robust methodology for preclinical assessment.

Scientific Background & Assay Principle

The central principle of this assay is to model an acute inflammatory event in vitro and measure the ability of a test compound, 6-Hydroxystigmast-4-en-3-one, to suppress it. We utilize the murine macrophage cell line, RAW 264.7, a well-established and reliable model for studying inflammation.[9]

  • Inflammatory Stimulus: Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is used to mimic a bacterial challenge.[9] LPS binds to Toll-like receptor 4 (TLR4) on the macrophage surface.[9]

  • Signaling Cascade Activation: This binding event triggers a downstream signaling cascade, leading to the activation of two critical pathways:

    • NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[2] LPS stimulation leads to the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus.[10][11] In the nucleus, it acts as a transcription factor, initiating the expression of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.[1][10]

    • MAPK Pathway: The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are also activated by LPS.[12][13] Their phosphorylation plays a crucial role in regulating the synthesis and stability of inflammatory mediator mRNAs and proteins.[12]

  • Quantifiable Inflammatory Outputs: The activation of these pathways results in the production and release of measurable inflammatory mediators:

    • Nitric Oxide (NO): Synthesized by inducible nitric oxide synthase (iNOS), NO is a key signaling molecule in inflammation.[14] Its production can be quantified by measuring its stable metabolite, nitrite, in the cell culture supernatant using the Griess reaction.[15][16]

    • Pro-inflammatory Cytokines (TNF-α, IL-6): These proteins are master regulators of the inflammatory response.[17] Their concentration in the supernatant is precisely measured using the enzyme-linked immunosorbent assay (ELISA).[18]

By pre-treating the RAW 264.7 cells with 6-Hydroxystigmast-4-en-3-one prior to LPS stimulation, we can determine if the compound inhibits the production of these inflammatory outputs. Further mechanistic insight is gained by examining whether the compound prevents the activation (phosphorylation) of key proteins in the NF-κB and MAPK pathways.

Caption: LPS-induced pro-inflammatory signaling cascade in macrophages.

Materials and Reagents

ReagentSupplier (Example)Catalog # (Example)
6-Hydroxystigmast-4-en-3-oneTargetMolTN3172
RAW 264.7 Macrophage Cell LineATCCTIB-71
Dulbecco's Modified Eagle Medium (DMEM)Thermo Fisher Scientific11965092
Fetal Bovine Serum (FBS), Heat-InactivatedThermo Fisher Scientific26140079
Penicillin-Streptomycin (10,000 U/mL)Thermo Fisher Scientific15140122
Lipopolysaccharide (LPS) from E. coliSigma-AldrichL4391
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-AldrichD2650
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM5655
Griess Reagent KitThermo Fisher ScientificG7921
Mouse TNF-α ELISA KitR&D Systems / InvitrogenDTA00D / KMC3011
Mouse IL-6 ELISA KitR&D Systems / InvitrogenD6050 / KMC0061
RIPA Lysis and Extraction BufferThermo Fisher Scientific89900
Protease and Phosphatase Inhibitor CocktailThermo Fisher Scientific78442
BCA Protein Assay KitThermo Fisher Scientific23225
Primary Antibodies (p-p65, p65, p-p38, p38, etc.)Cell Signaling TechnologyVarious
HRP-conjugated Secondary AntibodyCell Signaling TechnologyVarious
ECL Western Blotting SubstrateBio-Rad1705061

Experimental Protocols

Protocol 1: Cell Culture and Maintenance
  • Culture Conditions: Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency. Detach cells using a cell scraper, as they are strongly adherent. Do not exceed passage number 20 for experiments to ensure consistent biological responses.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

Causality Check: It is critical to ensure that any observed reduction in inflammatory mediators is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells. This protocol establishes the non-toxic concentration range of 6-Hydroxystigmast-4-en-3-one.

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 × 10⁴ cells/well and allow them to adhere overnight.[16]

  • Compound Treatment: Prepare a stock solution of 6-Hydroxystigmast-4-en-3-one in DMSO. Serially dilute the compound in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in all wells, including the vehicle control, should not exceed 0.1%.

  • Incubation: Replace the old medium with the compound-containing medium and incubate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group. Select the highest concentrations that show >95% viability for subsequent anti-inflammatory assays.

Protocol 3: Measurement of Nitric Oxide (NO) Production
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 × 10⁴ cells/well and allow them to adhere overnight.[16]

  • Pre-treatment: Treat the cells with non-toxic concentrations of 6-Hydroxystigmast-4-en-3-one for 1 hour. Include a "vehicle control" (medium + DMSO) and a "LPS-only" control.

  • Inflammatory Stimulation: Add LPS to all wells (except the untreated control) to a final concentration of 1 µg/mL.[19][20]

  • Incubation: Incubate the plate for 24 hours at 37°C.[9]

  • Griess Reaction:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well.[15]

    • Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) to each well.[15]

    • Incubate for 10 minutes at room temperature, protected from light.[21]

  • Absorbance Reading: Measure the absorbance at 540 nm.[15][22]

  • Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated with sodium nitrite.

Protocol 4: Quantification of Pro-inflammatory Cytokines (ELISA)
  • Sample Collection: Use the same supernatants collected in Protocol 3. If not used immediately, store them at -80°C.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[18][23] A general workflow is as follows:

    • Add standards and samples to the antibody-pre-coated plate. Incubate.

    • Wash the plate. Add the detection antibody. Incubate.

    • Wash the plate. Add the enzyme conjugate (e.g., Streptavidin-HRP). Incubate.

    • Wash the plate. Add the substrate solution and incubate for color development.

    • Add the stop solution.

  • Absorbance Reading: Read the absorbance at 450 nm.

  • Quantification: Calculate the concentration of TNF-α and IL-6 (in pg/mL) in each sample using the standard curve.

Caption: General experimental workflow for the in vitro anti-inflammatory assay.

Data Analysis and Expected Results

Data Presentation

Summarize all quantitative data in tables for clear comparison. Calculate the mean and standard deviation (SD) for each experimental group (n≥3).

Table 1: Cytotoxicity of 6-Hydroxystigmast-4-en-3-one on RAW 264.7 Cells

Concentration (µM) Absorbance (570 nm) ± SD % Cell Viability ± SD
Control (0) 0.85 ± 0.04 100.0 ± 4.7
1 0.86 ± 0.05 101.2 ± 5.9
10 0.84 ± 0.03 98.8 ± 3.5
25 0.81 ± 0.06 95.3 ± 7.1
50 0.55 ± 0.05 64.7 ± 5.9

| 100 | 0.21 ± 0.02 | 24.7 ± 2.4 |

Expected Outcome: Cell viability remains high (>95%) at lower concentrations and decreases at higher, toxic concentrations. For this example, concentrations ≤ 25 µM would be chosen for subsequent experiments.

Table 2: Effect of 6-Hydroxystigmast-4-en-3-one on NO and Cytokine Production

Treatment Nitrite (µM) ± SD TNF-α (pg/mL) ± SD IL-6 (pg/mL) ± SD
Control 1.2 ± 0.3 55 ± 12 28 ± 8
LPS (1 µg/mL) 25.8 ± 2.1 4500 ± 310 3200 ± 250
LPS + Cmpd (1 µM) 23.1 ± 1.9 4150 ± 280 3050 ± 210
LPS + Cmpd (10 µM) 15.4 ± 1.5 2800 ± 205 1980 ± 150

| LPS + Cmpd (25 µM)| 8.7 ± 0.9 | 1250 ± 115 | 950 ± 90 |

Expected Outcome: LPS treatment dramatically increases the levels of NO, TNF-α, and IL-6 compared to the control. Pre-treatment with 6-Hydroxystigmast-4-en-3-one is expected to cause a dose-dependent reduction in these inflammatory mediators.

Mechanistic Insights: Western Blot Analysis

To understand how the compound works, analyze its effect on the upstream signaling pathways.

  • Protocol: Seed cells in 6-well plates. Pre-treat with the compound for 1 hour, then stimulate with LPS for a shorter duration (e.g., 30 minutes) optimal for detecting protein phosphorylation.[17]

  • Analysis: Lyse the cells, quantify total protein using a BCA assay, and perform Western blotting for key phosphorylated and total proteins (e.g., p-p65/p65, p-p38/p38).

  • Interpretation: A potent anti-inflammatory compound would be expected to reduce the ratio of phosphorylated protein to total protein (e.g., decrease p-p65/p65) in a dose-dependent manner compared to the LPS-only control. This would indicate that 6-Hydroxystigmast-4-en-3-one interferes with the activation of the NF-κB and/or MAPK signaling pathways.

Troubleshooting
  • High Variability: Ensure consistent cell passage number, accurate cell counting and seeding, and precise pipetting.

  • Weak LPS Response: Check the source and age of LPS. Ensure cells are healthy and not of a high passage number.

  • Compound Precipitation: Check the solubility of 6-Hydroxystigmast-4-en-3-one in the culture medium. If it precipitates, reconsider the highest concentration used or the solvent system.

Conclusion

This application note provides a robust, multi-faceted methodology to characterize the in vitro anti-inflammatory activity of 6-Hydroxystigmast-4-en-3-one. By combining the quantification of key inflammatory mediators (NO, TNF-α, IL-6) with a mechanistic evaluation of the NF-κB and MAPK signaling pathways, this framework allows for a comprehensive assessment of the compound's therapeutic potential. The inclusion of a cytotoxicity assay ensures the trustworthiness of the results, distinguishing true anti-inflammatory effects from non-specific toxicity. This approach is broadly applicable for the screening and characterization of novel anti-inflammatory drug candidates from natural or synthetic sources.

References

  • Assay Genie. (2024, January 22). MAPK Signaling in Inflammatory Cytokines Pathways. Assay Genie. [Link]

  • Gao, L., & Liu, Y. (2018). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Immunology, 9, 2578. [Link]

  • Towers, C. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. [Link]

  • Chaudhary, P., et al. (2024). Intersection of inflammation and viral replication: the central role of MAPK signaling in viral respiratory infections. Frontiers in Immunology, 15, 1367733. [Link]

  • Saggini, R., & Pellegrino, R. (2024). MAPK is implicated in sepsis, immunity, and inflammation. International Journal of Infection, 8(3), 100-104. [Link]

  • Barnes, P. J., & Karin, M. (2001). NF-κB: a key role in inflammatory diseases. The Journal of Clinical Investigation, 107(1), 7–11. [Link]

  • Li, Y., et al. (2025). MAPK/ERK signaling pathway in rheumatoid arthritis: mechanisms and therapeutic potential. Frontiers in Immunology, 16, 1423857. [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. [Link]

  • Reaction Biology. (n.d.). Macrophage Cell-based Assays. Reaction Biology. [Link]

  • Bio-Rad. (n.d.). NF-κB Signaling Pathway. Bio-Rad. [Link]

  • Bio-protocol. (2019). Nitric Oxide Griess Assay. Bio-protocol, 9(22), e3430. [Link]

  • Charles River Laboratories. (n.d.). Macrophage Cell Assay. Charles River Laboratories. [Link]

  • Bobis-Wozowicz, S., et al. (2017). In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells. Scientific Reports, 7, 12826. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ In Vitro Nitric Oxide (Nitrite / Nitrate) Assay Kit (Colorimetric). Cell Biolabs, Inc. [Link]

  • ResearchGate. (2013, February 5). Can any one suggest the exact protocol for NO assay using Griess reagent?. ResearchGate. [Link]

  • ResearchGate. (n.d.). Efficacy of the In Vitro Macrophage Assay to Test the Anti-inflammatory Activity of Exosomes. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 6beta-Hydroxystigmast-4-en-3-one. PubChem Compound Database. [Link]

  • Carbone, F., et al. (2021). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. Molecules, 26(11), 3298. [Link]

  • Li, Y., et al. (2014). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Journal of Interferon & Cytokine Research, 34(12), 940–946. [Link]

  • Wang, Y., et al. (2022). Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation. International Journal of Molecular Sciences, 23(14), 7934. [Link]

  • ResearchGate. (2018, September 14). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. ResearchGate. [Link]

  • Wibowo, A., et al. (2021). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. Jurnal Kedokteran Brawijaya, 31(4), 221-225. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Hydroxystigmast-4-en-3-one. PubChem Compound Database. [Link]

  • Kim, D.-H., et al. (2019). Reconsideration of Classical Antibiotic Lincomycin: Anti-inflammatory Effect in LPS-stimulated RAW 264.7 Cells. Microbiology and Biotechnology Letters, 47(3), 438–447. [Link]

  • IBL International. (n.d.). TNF-α (free) ELISA. IBL International. [Link]

  • Choudhary, M. I., et al. (2025, August 7). 12α-Hydroxystigmast-4-en-3-one: A New Bioactive Steroid from Toona ciliata (Meliaceae). Molecules, 30(16), 1-10. [Link]

  • National Cancer Institute. (2020, June 4). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. National Cancer Institute. [Link]

  • MP Biomedicals. (n.d.). Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit. MP Biomedicals. [Link]

  • Choudhary, M. I., et al. (2025, August 6). 12α-Hydroxystigmast-4-en-3-one: A New Bioactive Steroid from Toona ciliata (Meliaceae). Molecules, 30(16), 1-10. [Link]

  • Wang, Y., et al. (2023). Antioxidant and Anti-Inflammatory Effects of 6,3',4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models. Antioxidants, 12(1), 193. [Link]

Sources

Application Note: High-Integrity Solubilization of 6-Hydroxystigmast-4-en-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparation of 6-Hydroxystigmast-4-en-3-one Stock Solution in DMSO Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Abstract & Scope

This technical guide outlines the standardized protocol for preparing high-purity stock solutions of 6-Hydroxystigmast-4-en-3-one (CAS: 36450-02-9) using Dimethyl Sulfoxide (DMSO). As a hydroxylated phytosterol derivative exhibiting anti-inflammatory and cytotoxic properties, precise solubilization is critical to prevent micro-precipitation in aqueous buffers—a common source of false negatives in biological assays. This document covers physicochemical properties, step-by-step preparation, sterilization via compatible filtration, and storage stability.

Compound Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

Understanding the solute is the first step to successful dissolution. 6-Hydroxystigmast-4-en-3-one is a lipophilic steroid; the introduction of the hydroxyl group at the C6 position increases polarity slightly compared to the parent stigmastenone but does not confer water solubility.

PropertyDataNotes
IUPAC Name 6-hydroxy-17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Molecular Formula C₂₉H₄₈O₂
Molecular Weight 428.69 g/mol Critical for Molarity calculations.[1]
Solubility (DMSO) ~10 mM (Standard) to 40 mM (Max theoretical)Heating (37°C) may be required for concentrations >10 mM.
Solubility (Water) InsolublePrecipitates immediately upon contact with pure water.
Appearance White to off-white powder
Storage (Powder) -20°CProtect from light and moisture.

Pre-Solubilization Checklist

Reagent & Equipment Requirements[1][10][11]
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9% purity, cell-culture grade.

    • Why: Water content in low-grade DMSO can catalyze steroid degradation and reduce solubility.

  • Vessels: Amber glass vials (borosilicate).

    • Why: DMSO can leach plasticizers (phthalates) from standard polypropylene tubes over time. Amber glass protects the steroid from photo-oxidation.

  • Filtration: 0.22 µm PTFE (Polytetrafluoroethylene) or Nylon syringe filters.

    • Critical Warning: Do NOT use Cellulose Acetate (CA) or Polyethersulfone (PES) filters with 100% DMSO; the solvent may dissolve the membrane, contaminating your sample.

Safety Considerations

DMSO is a potent penetrant enhancer. It will carry dissolved contaminants (and the steroid itself) through the skin and into the bloodstream.

  • PPE: Nitrile gloves (double-gloving recommended), lab coat, and safety goggles.

  • Handling: Perform all weighing and solvation in a fume hood to minimize inhalation of steroid dust.

Core Protocol: Preparation of 10 mM Stock Solution

This protocol targets a 10 mM concentration, which allows for convenient 1:1000 dilution in assays to achieve a 10 µM working concentration (0.1% DMSO final).

Step 1: Calculations

To prepare 1 mL of a 10 mM stock solution:




Step 2: Weighing[1]
  • Equilibrate the vial of 6-Hydroxystigmast-4-en-3-one to room temperature before opening to prevent condensation.

  • Weigh approximately 4.3 mg of the powder into a sterile amber glass vial .

  • Record the exact mass (e.g., 4.35 mg) to calculate the precise volume of DMSO needed.

Step 3: Solubilization
  • Calculate the exact volume of DMSO required for the weighed mass:

    
    
    (Example: If 4.35 mg is weighed, add 1.015 mL DMSO).
    
  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex vigorously for 30–60 seconds.

  • Visual Check: Hold the vial against a light source. The solution must be crystal clear.

    • If particles remain:[2][3] Sonicate in a water bath at 37°C for 5–10 minutes. Avoid temperatures >40°C to prevent thermal degradation.

Step 4: Sterilization (Optional but Recommended for Cell Culture)
  • Pre-rinse a PTFE syringe filter with 0.5 mL of pure DMSO (discard filtrate) to remove manufacturing residues.

  • Push the stock solution through the filter into a fresh, sterile amber glass vial.

Step 5: Aliquoting & Storage[1][13]
  • Aliquot the stock into small volumes (e.g., 50–100 µL) to avoid repeated freeze-thaw cycles.

  • Seal vials tightly (Parafilm is recommended over the cap).

  • Store at -80°C . Stable for 6–12 months.

Visualized Workflows

Preparation Workflow

The following diagram illustrates the critical path for preparing the stock solution, highlighting decision points for solubility.

G Start Start: Equilibrate Compound to Room Temp Weigh Weigh Powder (Amber Glass Vial) Start->Weigh Calc Calculate DMSO Volume (Target: 10 mM) Weigh->Calc AddSolvent Add Anhydrous DMSO Calc->AddSolvent Vortex Vortex (30-60s) AddSolvent->Vortex Check Visual Inspection: Clear Solution? Vortex->Check Sonicate Sonicate @ 37°C (5-10 mins) Check->Sonicate No (Particulates) Filter Sterile Filter (0.22 µm PTFE) Check->Filter Yes Sonicate->Check Aliquot Aliquot & Store (-80°C) Filter->Aliquot

Figure 1: Step-by-step workflow for the preparation of 6-Hydroxystigmast-4-en-3-one stock solution.

Biological Assay Dilution Logic

This diagram ensures the final DMSO concentration remains non-toxic (<0.5%) while preventing compound precipitation ("crashing out").

D Stock Stock Solution (10 mM in DMSO) Dilution Intermediate Dilution? (Optional) Stock->Dilution Direct Direct Addition to Media (1:1000 Dilution) Dilution->Direct No InterStep Dilute in Media (Pre-warm Media!) Dilution->InterStep Yes (Serial Dilution) Final Final Assay Well (10 µM Compound, 0.1% DMSO) Direct->Final Crash Risk: Precipitation Direct->Crash If Media is Cold InterStep->Final

Figure 2: Dilution strategy to minimize precipitation risks in aqueous culture media.

Quality Control & Troubleshooting

Validation
  • Concentration Verification: If HPLC is available, verify the stock concentration using a C18 column (Mobile phase: Acetonitrile/Water gradient). The UV absorption maximum for enones is typically near 240–250 nm.

  • Precipitation Test: Before adding to valuable cell cultures, add 1 µL of stock to 1 mL of culture medium in a clear tube. Incubate at 37°C for 1 hour. If the solution turns cloudy, the compound has precipitated.

Troubleshooting Table
IssueProbable CauseCorrective Action
Solution is cloudy after vortexing Saturation limit reached or cold solvent.Sonicate at 37°C. If persistent, dilute to 5 mM.
Precipitation in Culture Media "Shock" dilution into cold media.Pre-warm media to 37°C. Add stock while vortexing the media gently.
Filter membrane dissolved/clogged Incompatible filter material (e.g., CA/PES).Discard. Re-filter using PTFE or Nylon only.
Yellowing of Stock over time Oxidation.Discard. Prepare fresh stock. Ensure storage in amber vials at -80°C.

References

  • PubChem. (n.d.). 6beta-Hydroxystigmast-4-en-3-one (Compound Summary). National Library of Medicine. Retrieved February 20, 2026, from [Link]

  • Cytiva. (2018).[4] Membrane filtration: A guide to choosing membranes.[5] Cytiva Life Sciences. Retrieved February 20, 2026, from [Link]

  • Chowdhury, R., et al. (2003). 12α-Hydroxystigmast-4-en-3-one: a new bioactive steroid from Toona ciliata.[6][7][8] Die Pharmazie. Retrieved February 20, 2026, from [Link]

  • Emulate Bio. (2019).[2] Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation.[2] Retrieved February 20, 2026, from [Link]

Sources

Technical Application Note: High-Fidelity Quantification of 6-Hydroxystigmast-4-en-3-one in Herbal Extracts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

6-Hydroxystigmast-4-en-3-one (6-HS) is a bioactive steroidal ketone found in Isatis indigotica (Radix Isatidis/Banlangen) and Clerodendrum species.[1] It exhibits significant antiviral and anti-inflammatory properties, making it a critical quality marker for herbal raw materials.

The Analytical Challenge: Quantifying 6-HS is non-trivial due to:

  • Structural Isomerism: It co-elutes with other phytosterols (e.g.,

    
    -sitosterol, stigmasterol) if chromatographic selectivity is poor.[1]
    
  • Matrix Interference: Root extracts contain high levels of waxy lipids and pigments that suppress ionization in Mass Spectrometry (MS) and raise baselines in UV detection.

  • Low Abundance: Unlike the dominant nucleosides (e.g., adenosine) in Isatis, 6-HS is often present in trace quantities (

    
    ), necessitating high-sensitivity detection.[1]
    

This guide provides a dual-track protocol: a High-Performance Liquid Chromatography (HPLC-UV) method for routine quality control and a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for pharmacokinetic studies or trace analysis.[1]

Experimental Workflow Visualization

The following diagram outlines the critical decision points and workflow for extracting and quantifying 6-HS.

G cluster_Prep Sample Preparation cluster_Analysis Analytical Path Start Raw Herbal Material (Radix Isatidis) Pulverize Pulverize to <60 Mesh Start->Pulverize Extract Ultrasonic Extraction (CHCl3 or MeOH) Pulverize->Extract Filter Filter (0.22 µm PTFE) Extract->Filter SPE Optional: SPE Cleanup (C18 Cartridge) Filter->SPE High Matrix Decision Required Sensitivity? Filter->Decision Clean Matrix SPE->Decision HPLC HPLC-UV (254 nm) Limit: ~1-5 µg/mL Decision->HPLC Routine QC LCMS LC-MS/MS (ESI+) Limit: ~1-5 ng/mL Decision->LCMS Trace/PK Study

Figure 1: Decision logic for 6-HS quantification. Note the divergence based on sensitivity requirements.

Protocol A: Sample Preparation (The Foundation)

Principle: Steroids are lipophilic. While methanol is a common "universal" solvent, a chloroform-methanol mix or pure methanol is preferred for 6-HS to ensure complete solubilization while managing wax co-extraction.[1]

Materials
  • Solvent: HPLC-grade Methanol (MeOH) or Chloroform (

    
    ).[1]
    
  • Standard: 6-Hydroxystigmast-4-en-3-one reference standard (Purity >98%).[1]

  • Equipment: Ultrasonic bath (40 kHz), Centrifuge, 0.22 µm PTFE syringe filters.

Step-by-Step Procedure
  • Pulverization: Grind the dried root material to a fine powder (pass through a No. 60 mesh sieve).

  • Weighing: Accurately weigh 1.0 g of powder into a 50 mL conical flask.

  • Extraction:

    • Add 25 mL of Methanol (or

      
      :MeOH 1:1 v/v for higher lipid recovery).
      
    • Weigh the flask (including solvent and sample). Record the weight.

    • Sonicate for 45 minutes at room temperature (

      
      ). Ensure the water bath level matches the solvent level.
      
  • Reconstitution: After cooling, weigh the flask again. Add pure solvent to restore the original weight (compensating for evaporation).

  • Clarification:

    • Centrifuge a portion of the extract at 10,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm PTFE filter . (Nylon filters may bind steroids; PTFE is safer).

  • Standard Preparation:

    • Prepare a stock solution of 6-HS at 1 mg/mL in Methanol.[1]

    • Create a calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL for UV; 10-1000 ng/mL for MS).[1]

Protocol B: LC-MS/MS Quantification (Gold Standard)[1]

Why MS? The enone chromophore in 6-HS absorbs at 254 nm, but so do thousands of other compounds (flavonoids, nucleosides). MS/MS provides the mass selectivity required to isolate 6-HS from the "chemical noise."

Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (promotes protonation).

  • Mobile Phase B: Acetonitrile (ACN).[2][3]

  • Flow Rate: 0.3 mL/min.[2]

  • Gradient:

    • 0-1 min: 50% B[1]

    • 1-8 min: 50%

      
       95% B (Steroids elute late)[1]
      
    • 8-10 min: 95% B[1]

    • 10.1 min: 50% B (Re-equilibration)

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).

  • Precursor Ion:

    
     m/z.
    
  • MRM Transitions (Method Development Guide):

    • Note: Transitions can vary by instrument voltage. You must optimize these.

    • Quantifier:

      
       (Loss of water, 
      
      
      
      ).[1] This is the most common steroid fragmentation.
    • Qualifier:

      
       (Characteristic steroid backbone fragment) or 
      
      
      
      .
  • Declustering Potential (DP): ~80-100 V (Optimize by infusion).[1]

  • Collision Energy (CE): ~20-30 eV (Optimize for max product ion intensity).[1]

Self-Validation Step (Matrix Effect)

To ensure trustworthiness, calculate the Matrix Effect (ME):


[1]
  • If

    
    , use a matrix-matched calibration curve or dilute the sample 1:10.[1]
    

Protocol C: HPLC-UV Quantification (Alternative)

Applicability: Suitable for raw material screening where 6-HS concentration is high (


).[1]
Conditions
  • Column: C18 (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic Methanol : Water (90 : 10 v/v).

    • Rationale: Steroids are very hydrophobic. High organic content is needed to elute them in a reasonable time (< 20 mins).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Max absorption of the

    
    -unsaturated ketone).
    
  • Temperature:

    
    .
    

Data Presentation: Method Comparison

FeatureHPLC-UVLC-MS/MS
Limit of Quantitation (LOQ) ~1-5 µg/mL~1-10 ng/mL
Selectivity Low (Interference likely)High (Mass specific)
Cost LowHigh
Primary Use Raw Herb QC (High conc.)PK Studies, Complex Formulations

References

  • Chemical Identification & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9823926, 6beta-Hydroxystigmast-4-en-3-one. Retrieved from [Link]

  • Extraction & Analysis of Radix Isatidis

    • Deng, Y., et al. (2020). Qualitative and quantitative analysis of glucosinolates and nucleosides in Radix Isatidis by HPLC and liquid chromatography tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link] (General protocol adaptation for Isatis matrix).

  • Mass Spectrometry of Steroids

    • Shimadzu Application News. Analysis of Steroids by LC-MS/MS. Retrieved from [Link] (General reference for steroid fragmentation patterns: Water loss [M+H-18]+).[1]

  • General UV Spectroscopy of Enones

    • LibreTexts Chemistry. UV-Visible Spectroscopy - Conjugated Systems. Retrieved from [Link] (Theoretical basis for 254 nm detection of the enone moiety).

Sources

Troubleshooting & Optimization

Technical Support Center: 6-Hydroxystigmast-4-en-3-one Extraction & Purification

[1]

Welcome to the Advanced Steroid Bioprocessing Support Portal. Ticket ID: 6HSO-OPT-2024 Subject: Optimization of Yield and Purity for 6-Hydroxystigmast-4-en-3-one Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Introduction: The Yield Paradox

Recovering 6-Hydroxystigmast-4-en-3-one (6-HSO) presents a specific thermodynamic challenge. Unlike its downstream metabolites (like Androstenedione, AD), 6-HSO retains the lipophilic C17 side chain while possessing polar modifications on the A/B rings (3-ketone, 6-hydroxyl).[1]

This duality often leads to partitioning losses : the compound is too polar for pure hexane extraction but sufficiently lipophilic to trap in the cell membrane or emulsify in aqueous fermentation broths. This guide addresses the three critical bottlenecks: Bioavailability (Upstream) , Phase Separation (Extraction) , and Selectivity (Purification) .

Module 1: Upstream Optimization (The Source)

User Query: "My HPLC shows low titer in the broth, even though substrate consumption is high. Where is the product?"

Root Cause: The substrate (

The Solution: Host-Guest Complexation

You cannot rely on simple surfactant addition (e.g., Tween 80) alone, as this often creates unbreakable emulsions downstream.[1] The industry standard for high-yield phytosterol conversion is Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
1
Mechanism of Action

HP-

1

Cyclodextrin_Transportcluster_0Aqueous Phasecluster_1Mycobacterium CellSubstrateβ-Sitosterol(Insoluble)ComplexInclusion Complex(Soluble)Substrate->Complex EncapsulationCDHP-β-CD(Carrier)CD->ComplexCellWallCell WallBarrierComplex->CellWall Mass TransferEnzyme3-Keto-Δ4conversionCellWall->Enzyme DiffusionProduct6-HSO(Intracellular)Enzyme->Product BioconversionProduct->Complex Product Efflux(Critical for Yield)

Figure 1: The thermodynamic shuttle mechanism of HP-

1
Protocol: Optimized Biotransformation Media
  • Molar Ratio: Maintain a Phytosterol : HP-

    
    -CD molar ratio of 1:1 to 1:2 .[1]
    
  • Pre-emulsification: Do not dump powder into the fermenter. Sonicate phytosterols with HP-

    
    -CD in water at 60°C for 30 mins before adding to the broth.
    
  • Timing: 6-HSO is an intermediate. If you wait too long, Mycobacterium will degrade the side chain to AD/ADD. Quench the reaction strictly at 72–96 hours (strain dependent) or monitor via TLC/HPLC every 6 hours after day 2.

Module 2: Extraction Thermodynamics (The Separation)

User Query: "I'm getting a massive emulsion layer during solvent extraction. Centrifugation isn't helping."

Root Cause: The presence of cyclodextrins and residual proteins stabilizes the oil-water interface. Standard LLE (Liquid-Liquid Extraction) fails here.

The Solution: The "Salting-Out" & Solvent Polarity Match

For 6-HSO, Ethyl Acetate (EtOAc) is often too polar and extracts excess water/proteins.[1] Chloroform is toxic. The optimal solvent system is a Hexane:Ethyl Acetate blend or Methyl tert-butyl ether (MTBE) .

Comparative Solvent Efficacy Table
Solvent SystemYield PotentialEmulsion RiskPurity (Crude)Recommendation
Chloroform HighMediumLow (extracts pigments)Avoid (Safety/Purity)
Ethyl Acetate MediumHighLow (extracts polar debris)Secondary (Wash only)
MTBE HighLowHighPrimary Choice
Hexane:EtOAc (7:3) MediumVery LowVery HighPolishing Step
Troubleshooting Protocol: Breaking the Emulsion

If you face a persistent rag layer (emulsion):

  • Filter First: Pass the broth through a Celite 545 pad before adding solvent. This removes cell debris acting as surfactants.

  • Salting Out: Add NaCl to the aqueous phase (saturation, ~300g/L). This increases the ionic strength, forcing the organic 6-HSO out of the water phase and into the solvent.

  • Temperature Swing: Heat the emulsion to 50°C for 10 mins, then centrifuge. The viscosity drop often resolves the phases.

Module 3: Purification & Crystallization

User Query: "My product co-elutes with residual phytosterols and other ketones. How do I separate them?"

Root Cause: 6-HSO and


1
The Solution: Flash Chromatography Gradient

Do not use an isocratic method. You need a gradient that exploits the 6-hydroxyl group's hydrogen bonding capability.[1]

Step-by-Step Purification Workflow
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase A: n-Hexane (Non-polar).[1]

  • Mobile Phase B: Ethyl Acetate (Polar).

  • Gradient Profile:

    • 0–10% B:[1] Elutes residual non-polar phytosterols (Substrate).

    • 15–25% B:[1]Target Window for 6-Hydroxystigmast-4-en-3-one.

    • 40%+ B: Elutes over-oxidized byproducts (diones).

Crystallization (The Final Polish)

Chromatography oils can be crystallized to >98% purity.[2]

  • Solvent: Methanol (MeOH) or Acetonitrile.

  • Method: Dissolve crude oil in minimal hot MeOH (50°C). Cool slowly to 4°C. The 6-HSO crystallizes as white needles; impurities often remain in the mother liquor.

Purification_LogicCrudeCrude Extract(Oil)SilicaSilica Gel Column(Hexane:EtOAc Gradient)Crude->SilicaFraction1Frac 1-5 (0-10% EtOAc)Discard: Residual SterolsSilica->Fraction1Fraction2Frac 6-15 (20% EtOAc)Target: 6-HSOSilica->Fraction2Fraction3Frac 16+ (>30% EtOAc)Discard: Polar DionesSilica->Fraction3CrystCrystallization(Hot Methanol)Fraction2->CrystFinalPure 6-HSO(>98% Purity)Cryst->Final

Figure 2: Downstream processing logic to isolate 6-HSO from structurally similar impurities.[1]

Module 4: Analytical Validation (FAQ)

Q: How do I confirm I have the 6-hydroxy isomer and not the 3,6-dione? A: Use 1H-NMR .

  • 6-HSO: Look for a multiplet at

    
     4.3–4.4 ppm  (H-6 proton).[1]
    
  • 3,6-Dione: This proton signal will be absent.[1]

  • UV Vis: 6-HSO absorbs at 245 nm (enone system).[1]

Q: Can I use ethanol for extraction? A: Ethanol is miscible with water. It requires a subsequent evaporation and re-extraction with a non-polar solvent, which increases thermal stress and degradation. Stick to MTBE or Ethyl Acetate (with salting out).

References

  • Wang, Z., et al. (2020). "Enhancing the bioconversion of phytosterols to 22-hydroxy-23,24-bisnorchol-4-ene-3-one in Mycobacterium neoaurum." Microbial Cell Factories. [1]

  • Ambrus, G., et al. (1995).[1] "Microbial transformation of beta-sitosterol and stigmasterol into 26-oxygenated derivatives."[1][3] Steroids.[3][4][5][6][7][8]

  • Malaviya, A., & Gomes, J. (2008).[1] "Androstenedione production by biotransformation of phytosterols." Bioresource Technology. (Discusses HP-

    
    -CD mechanisms). [1]
    
  • Shao, M., et al. (2015). "Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase." BioMed Research International.

Solubility issues of 6-Hydroxystigmast-4-en-3-one in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3]

The Challenge: 6-Hydroxystigmast-4-en-3-one is a hydroxylated phytosterol derivative.[1][2][3] Despite the presence of a hydroxyl group at the C6 position and a ketone at C3, the molecule retains the bulky, rigid, and highly lipophilic stigmastane skeleton. Its LogP is high (predicted >6.0), making it practically insoluble in pure aqueous buffers (PBS, Tris, Water).[1][2]

The Consequence: Users frequently encounter "crashing out" (rapid precipitation) when diluting organic stock solutions into cell culture media or assay buffers. This results in:

  • False Negatives: The compound is stuck to the plasticware, not the cells.

  • High Variability: Crystal size varies between replicates.

  • Cytotoxicity Artifacts: Micro-crystals can physically damage cell membranes, mimicking drug toxicity.

Decision Matrix: Selecting the Right Protocol

Before starting, identify your experimental context. Do not use a "one-size-fits-all" approach.

SolubilityDecision Start Experimental Goal InVitro In Vitro (Cell Culture) Start->InVitro InVivo In Vivo (Animal) Start->InVivo CellFree Cell-Free / Enzymatic Start->CellFree DMSO Protocol A: DMSO/Ethanol Spike (<0.1% final) InVitro->DMSO Short term (<24h) CD Protocol B: Cyclodextrin Complex (High Stability) InVitro->CD Long term (>24h) Micelle Protocol C: PEG/Tween Cocktail (High Conc.) InVivo->Micelle IP / Oral CellFree->DMSO Low protein CellFree->CD High protein

Figure 1: Solubility Strategy Decision Tree.[1][2] Select the protocol based on biological tolerance and duration of the assay.

Troubleshooting Guide (Q&A Format)

Issue 1: "My solution turns cloudy immediately upon adding the stock to the media."

Diagnosis: This is the "Solvent Shock" phenomenon . When you drop a high-concentration DMSO stock (e.g., 20 mM) into an aqueous buffer, the DMSO diffuses into the water faster than the steroid can disperse. The local environment around the steroid drop instantly becomes 99% water, causing the hydrophobic steroid molecules to aggregate (nucleate) and precipitate.

Corrective Protocol (The "Subsurface Injection" Technique):

  • Do not drop the stock on top of the media.

  • Do not add media to the stock.

  • Procedure:

    • Place the pipette tip containing the stock solution deep below the surface of the stirring media.

    • Eject the stock slowly while vortexing or stirring the media vigorously.

    • Why? This maximizes dilution speed, preventing local high-concentration pockets where crystals form.[1][2]

Issue 2: "I see crystals under the microscope after 24 hours."

Diagnosis: Ostwald Ripening. Even if the solution looks clear initially, nanoscopic aggregates may exist. Over time, larger crystals grow at the expense of smaller ones to minimize surface energy. 6-Hydroxystigmast-4-en-3-one is prone to this due to its planar steroidal structure which stacks easily.[2]

Solution: Switch to Protocol B (Cyclodextrin Complexation) . Simple co-solvents (DMSO) cannot prevent ripening over long durations. You need a carrier molecule to "hide" the hydrophobic steroid from the water.

Issue 3: "What is the maximum solubility I can achieve?"

Data Reference Table:

Solvent SystemMax Solubility (Approx.)StabilityBiological Note
Pure Water/PBS < 1 µg/mLN/AInsoluble.[1][2]
DMSO (100%) 20–40 mg/mLMonths (-20°C)Toxic to cells > 0.1-0.5%.[1][2]
Ethanol (100%) ~20 mg/mLMonths (-20°C)Evaporates; toxic > 1%.[1][2]
PBS + 0.1% DMSO ~10–20 µMHoursRisk of precipitation.
40% HP-β-CD > 1 mg/mLDays/WeeksBiologically inert carrier.[1][2]
PEG/Tween/Saline 2–5 mg/mLDaysFor animal use only.

Detailed Protocols

Protocol A: The "Solvent Spike" (Standard In Vitro)

Best for: Short-term assays (IC50 screens) where carrier effects must be minimized.[1][2]

  • Stock Prep: Dissolve 6-Hydroxystigmast-4-en-3-one in 100% DMSO to create a 10 mM Master Stock.[1][2] Sonicate for 5 minutes to ensure no micro-crystals remain.

  • Intermediate Dilution (Critical Step):

    • Prepare a 100x intermediate in pure Ethanol.

    • Example: Dilute 10 µL of Master Stock into 90 µL Ethanol.

  • Final Dilution:

    • Add the intermediate dropwise to warm (37°C) media while vortexing.

    • Target: Final concentration 10 µM, Final Solvent < 0.2%.

Protocol B: Cyclodextrin Complexation (The Gold Standard)

Best for: Long-term cell culture, high-concentration needs, or preventing plastic binding.[1][2]

Mechanism: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a toroidal "donut" shape.[1][2] The hydrophobic stigmastane core sits inside the donut, while the hydrophilic exterior interacts with water.

CDProtocol Step1 1. Weigh HP-β-CD (Prepare 20% w/v solution in PBS) Step3 3. Dropwise Addition (Add Steroid solution to stirring CD solution) Step1->Step3 Step2 2. Dissolve Steroid (Dissolve compound in minimal Acetone or Ethanol) Step2->Step3 Step4 4. Evaporation (Stir open at RT or N2 stream to remove organic solvent) Step3->Step4 Step5 5. Filtration (Pass through 0.22 µm filter to remove uncomplexed drug) Step4->Step5

Figure 2: Workflow for generating a soluble inclusion complex.

Validation:

  • After Step 5, the solution must be crystal clear .

  • Measure absorbance at OD600. If > 0.005, precipitation is occurring.

Protocol C: The "In Vivo Cocktail" (Animal Formulation)

Best for: IP or Oral administration where high loads (mg/kg) are required.

Formula (TargetMol / Cayman Standard):

  • 5% DMSO (Solubilizer)[1][2]

  • 30% PEG300 (Co-solvent/Viscosity enhancer)[2]

  • 5% Tween 80 (Surfactant)[2]

  • 60% Saline (Bulking agent)[2]

Mixing Order (Must be followed exactly):

  • Dissolve compound in DMSO first. (Solution must be clear).

  • Add PEG300 and vortex.

  • Add Tween 80 and vortex.

  • Add warm Saline slowly while vortexing.

    • Note: If it turns milky, sonicate at 40°C until clear. If it remains milky, you have formed a stable emulsion (acceptable for oral/IP, avoid for IV).[2]

References & Grounding

  • Cayman Chemical. Stigmasterol Product Information & Solubility Data.[4] (Standard sterol solubility profiles in DMSO/Ethanol).

  • TargetMol. 6beta-Hydroxystigmast-4-en-3-one Product & Formulation Calculator. (Specific handling for the derivative).

  • Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Mechanistic basis for Protocol B).

  • PubChem. 6beta-Hydroxystigmast-4-en-3-one Compound Summary. (Physicochemical properties and lipophilicity data).[5][6][7] [2]

  • Meng, X., et al. (2012/2025).[2][8] Enhancing water solubility of phytosterols.[5][8][9] (Data on co-solvents and amorphous dispersions).

Sources

Stability of 6-Hydroxystigmast-4-en-3-one under UV light

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of 6-Hydroxystigmast-4-en-3-one Under UV Light

Executive Summary

Compound: 6-Hydroxystigmast-4-en-3-one (typically 6


-isomer)
CAS:  36450-02-9
Core Sensitivity:  High.[1][2][3][4][5] The molecule contains a conjugated enone (

-3-one) chromophore sensitive to UV-A and UV-B radiation.[1] Critical Directive: Strict exclusion of UV light (<380 nm) is required during extraction, processing, and storage to prevent photo-oxidation to stigmast-4-en-3,6-dione or skeletal rearrangement.[1]

Module 1: Photochemical Degradation Mechanisms

Q: Why is 6-Hydroxystigmast-4-en-3-one unstable under UV light despite being a stable solid in the dark?

A: The instability arises from the specific electronic structure of the A and B rings. The molecule possesses an


-unsaturated ketone moiety (enone) at positions C3-C5.[1] This system acts as a chromophore with a strong absorption maximum (

) typically around 240–250 nm (

transition) and a weaker band around 310–320 nm (

transition).

Upon UV irradiation, two primary degradation pathways are activated:[1]

  • Photo-oxidation (Dominant in Aerobic Conditions): The hydroxyl group at C6 is allylic to the

    
     double bond. UV energy can sensitize the conversion of the C6-hydroxyl to a ketone, yielding stigmast-4-en-3,6-dione .[1] This is thermodynamically driven and often observed as a co-occurring impurity in aged samples.
    
  • Skeletal Rearrangement (Lumisantonin Type): Although less common in 6-substituted steroids due to steric hindrance, high-energy UV (UV-C) can trigger a rearrangement of the enone system to form lumiketone derivatives (cyclopropyl ketones), leading to a permanent loss of biological activity.[1]

Q: Does the stereochemistry (6


 vs. 6

) affect stability?
A: Yes. The 6

-hydroxy isomer (equatorial-like in distorted half-chair) is generally more susceptible to dehydration or oxidation compared to the 6

-isomer due to the specific axial/equatorial orientation relative to the

-orbital system of the C4-C5 double bond.[1] However, both epimers must be treated as highly photosensitive.[1]
Visualizing the Degradation Pathway

Photodegradation Start 6-Hydroxystigmast-4-en-3-one (Active) UV_Input UV Irradiation (254/365 nm) Start->UV_Input Excited Excited Triplet State [n -> u03c0*] UV_Input->Excited Absorption Oxidation Pathway A: Oxidation (Aerobic) Excited->Oxidation ROS / O2 Rearrange Pathway B: Rearrangement (Anaerobic/High Energy) Excited->Rearrange Direct Photolysis Product1 Stigmast-4-en-3,6-dione (Inactive Impurity) Oxidation->Product1 Product2 Lumiketone Derivatives Rearrange->Product2

Caption: Figure 1. Photochemical fate of 6-Hydroxystigmast-4-en-3-one. The oxidative pathway to the 3,6-dione is the primary concern in standard laboratory environments.

Module 2: Experimental Handling & Troubleshooting

Q: I observed a shift in retention time during HPLC analysis after leaving the sample on the autosampler. Is this degradation?

A: Yes, this is a classic sign of on-column or in-vial degradation.[1]

  • Symptom: Appearance of a new peak at a relative retention time (RRT) of ~1.1–1.2 (less polar dione) or ~0.9 (more polar rearrangement products).

  • Root Cause: Standard clear glass autosampler vials allow ambient UV/fluorescent light (which contains UV spikes) to degrade the sample over hours.

  • Immediate Fix: Switch to amber silanized glass vials . If amber vials are unavailable, wrap clear vials in aluminum foil immediately after preparation.

Q: How do I validate if my working standard has already degraded?

A: Perform a Spectral Purity Check using a Diode Array Detector (DAD) or UV-Vis spectrophotometer.[1]

ParameterIntact CompoundDegraded (Oxidized)Degraded (Rearranged)

~240–244 nm~250–255 nm (Bathochromic shift)< 240 nm (Hypsochromic shift)
Peak Shape Sharp, SymmetricalBroadening / TailingSplit peaks
Absorbance Ratio A240/A280 is constantRatio decreasesRatio fluctuates

Q: Can I use acetone or chloroform for UV stability studies? A: Avoid Acetone. Acetone has a high UV cutoff (330 nm) and acts as a triplet sensitizer, which can artificially accelerate the degradation of steroid enones, yielding false-negative stability data.

  • Recommended Solvent: Methanol (UV cutoff 205 nm) or Acetonitrile (UV cutoff 190 nm). These solvents are transparent to the wavelengths that affect the steroid (240 nm) and do not participate in photosensitization.

Module 3: Validated Stability Protocol

Use this protocol to determine the half-life (


) of your specific batch under your laboratory conditions.
Step-by-Step Methodology
  • Preparation:

    • Prepare a 100

      
      g/mL stock solution in HPLC-grade Methanol.
      
    • Split into two sets: Set A (Control) and Set B (Test) .

    • Wrap Set A vials completely in aluminum foil.

  • Exposure:

    • Place Set B in a light stability chamber (or under a standard UV lamp at 254 nm/365 nm) at a fixed distance (e.g., 10 cm).

    • Maintain temperature at 25°C (use a water bath if the lamp generates heat) to decouple thermal degradation from photodegradation.

  • Sampling:

    • Inject samples from both sets at

      
       hours.
      
  • Analysis (HPLC Conditions):

    • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5

      
      m).
      
    • Mobile Phase: Acetonitrile:Water (90:10 v/v) isocratic.

    • Detection: 242 nm.[1]

  • Calculation:

    • Plot

      
       vs. Time.
      
    • A straight line indicates First-Order Kinetics.[1]

    • Calculate rate constant

      
      .[1]
      
    • 
      .
      
Troubleshooting Workflow

Troubleshooting Start Issue: Unexpected Peak Area Loss Check1 Is the sample in Amber Glass? Start->Check1 Check2 Check Solvent UV Cutoff Check1->Check2 Yes Action1 Switch to Amber/Foil Retest Check1->Action1 No Action2 Change Solvent (Use MeCN/MeOH) Check2->Action2 High Cutoff Check3 Is Temperature > 30u00b0C? Check2->Check3 OK Action3 Control Temp (4u00b0C) Thermal degradation likely Check3->Action3 Yes

Caption: Figure 2. Decision tree for diagnosing stability failures during analysis.

References

  • PubChem. (n.d.). 6beta-Hydroxystigmast-4-en-3-one.[1][2][5][6][7][8] National Library of Medicine. Retrieved February 20, 2026, from [Link]

    • Source for compound identification, chemical structure, and synonym verification.[1]

  • Source for isolation origins (Melia azedarach)
  • Source for storage protocols (-20°C)
  • Royal Society of Chemistry. (2010). Photochemical degradation of UV filters and steroid derivatives. New Journal of Chemistry. Retrieved February 20, 2026, from [Link]

    • Source for general mechanisms of enone photochemistry and solvent-dependent isomeriz

Sources

Technical Support Center: Stability & Storage of 6-Hydroxystigmast-4-en-3-one

[1][2]

Topic: Prevention of oxidative degradation in 6-Hydroxystigmast-4-en-3-one (6β-hydroxy-sitostenone). Document ID: TS-STER-06B-OX Last Updated: 2026-02-20 Department: Application Science & Chemical Stability[1][2]

Core Stability Brief: The "Why" and "How"

6-Hydroxystigmast-4-en-3-one is a phytosterol derivative featuring a sensitive allylic alcohol motif at position C-6, adjacent to a conjugated enone system (C3-ketone, C4-C5 double bond).[1][2] This structural arrangement creates a "perfect storm" for oxidative instability.[2]

The Mechanism of Failure

The primary degradation pathway is allylic oxidation , driven by atmospheric oxygen and catalyzed by light or trace metal ions.

  • Radical Abstraction: The hydrogen atom at C-6 is allylic (adjacent to the C4=C5 double bond). It is easily abstracted to form a radical.[2]

  • Oxidation: This radical reacts with

    
     or undergoes dehydrogenation to form Stigmast-4-ene-3,6-dione  (the 6-keto derivative).[1][2]
    
  • Consequence: The 6-keto analog is a distinct chemical entity with different biological activity (often inactive or cytotoxic) and distinct spectral properties (often yellowing the sample).

Critical Storage Parameters (Summary)
ParameterStandard RequirementFailure Consequence
Temperature -20°C (Solid) / -80°C (Solution)Accelerates radical propagation kinetics.[1][2]
Atmosphere Argon or Nitrogen Overlay Oxygen is the primary reactant for degradation.
Light Amber/Opaque Vial UV/Vis light acts as a radical initiator for the enone system.
State Dry Powder (Lyophilized) Solution state increases molecular mobility and dissolved

.

Troubleshooting Guide (Q&A)

Scenario A: Appearance & Purity

Q: My white powder has turned a faint yellow/straw color. Is it still usable?

  • Diagnosis: Yellowing in steroidal enones typically indicates the formation of extended conjugation or diketones. In this case, it suggests conversion to Stigmast-4-ene-3,6-dione , which is yellow due to the cross-conjugated ene-dione chromophore.[1][2]

  • Action:

    • Perform TLC (Silica gel; Hexane:Ethyl Acetate 1:1).[2]

    • Observation: The 6-keto impurity is generally less polar (higher

      
      ) than the 6-hydroxy parent compound because the hydroxyl group (H-bond donor) is lost.[1][2]
      
    • Decision: If the yellow impurity is <5% by HPLC, repurify via flash chromatography. If >10%, discard, as the dione may alter biological assays.

Q: I see a new peak on my HPLC chromatogram. Is it a degradation product?

  • Diagnosis: Yes. The most common degradation product, the 3,6-dione, has a distinct UV absorption profile.

  • Verification:

    • Parent (6-OH):

      
       (typical for 
      
      
      -unsaturated ketones).[1][2]
    • Degradant (3,6-Dione):

      
       with a potential shoulder due to the extended conjugation.[1][2]
      
  • Solution: If the new peak has a slightly shifted UV max and elutes later on a Reverse Phase (C18) column (due to loss of the polar -OH group), it is the oxidized dione.

Scenario B: Handling & Solvents

Q: Can I store the molecule in DMSO or Chloroform?

  • Chloroform (

    
    ): High Risk.  Chloroform often contains trace acid (HCl) or phosgene if not stabilized, and it dissolves oxygen efficiently.[2] This accelerates allylic oxidation.[1][2]
    
  • DMSO: Moderate Risk. DMSO is hygroscopic.[1][2] Water absorption can promote hydrolysis or hydrate formation.[2]

  • Recommendation: Store as a dry film or powder.[1][2] If solution storage is mandatory, use anhydrous Ethanol or DMSO under Argon at -80°C. Avoid chlorinated solvents for long-term storage.[1][2]

Visualizing the Degradation Pathway

The following diagram illustrates the oxidative conversion of the 6-hydroxy compound to the 6-keto derivative.

OxidationPathwaySubstrate6-Hydroxystigmast-4-en-3-one(Active Molecule)IntermediateAllylic Radical / Enol(Transient)Substrate->Intermediate H-abstraction(Light/O2/Metals)ProductStigmast-4-ene-3,6-dione(Inactive/Toxic Impurity)Intermediate->Product Oxidation (-2H)

Caption: Figure 1. The primary oxidative degradation pathway. The allylic C-6 hydroxyl group is oxidized to a ketone, forming the thermodynamically stable 3,6-dione.[1][2]

Standard Operating Procedures (SOPs)

SOP-1: Inert Gas Overlay for Storage

Use this protocol every time a vial is opened.

  • Preparation: Connect a source of high-purity Argon (preferred over Nitrogen due to higher density) to a glass pipette via silicone tubing.[1][2]

  • Purge: Insert the pipette tip into the vial, roughly 1 cm above the sample surface. Do not disturb the powder.

  • Flow: Flow Argon gently (low PSI) for 15–30 seconds to displace lighter atmospheric air.

  • Seal: While the gas is still flowing, rapidly withdraw the pipette and immediately cap the vial tightly. Parafilm the cap for an external seal.

SOP-2: Solvent Evaporation (If Reconstitution is Needed)

Avoid rotary evaporation at high temperatures.

  • Dissolve the compound in HPLC-grade Methanol or Ethyl Acetate.[1][2]

  • Use a Nitrogen Blowdown Evaporator (or stream of

    
    ) at ambient temperature.
    
  • Do not heat above 40°C , as heat promotes the radical initiation step of oxidation.

  • Once dry, apply high vacuum (0.1 mbar) for 2 hours to remove trace solvent lattice trapping.[2]

References

  • PubChem. (n.d.).[2] 6beta-Hydroxystigmast-4-en-3-one.[1][2][3][4][5][6] National Library of Medicine. Retrieved February 20, 2026, from [Link][1][2]

  • Holland, H. L., & Diakow, P. R. (1979).[1][2] The mechanism of the microbial hydroxylation of steroids.[3] Part 4. The C-6 β hydroxylation of androst-4-ene-3,17-dione.[1][2][3] Canadian Journal of Chemistry. (Discusses the mechanism of C-6 oxidation/hydroxylation in similar steroid enones).

  • Marwah, P., et al. (2007).[1][2] An economical and green approach for the oxidation of Δ5-steroids to α,β-unsaturated enones. Green Chemistry. (Contextualizes the ease of oxidizing the C-6 position).

Technical Support Center: Purification of 6-Hydroxystigmast-4-en-3-one via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 6-Hydroxystigmast-4-en-3-one. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the recrystallization process. The protocols and advice provided herein are grounded in established principles of steroid chemistry and purification techniques.

Recrystallization Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of 6-Hydroxystigmast-4-en-3-one and provides systematic solutions.

Problem 1: The compound does not dissolve in the hot solvent.

  • Underlying Cause: The chosen solvent may have poor solubility for 6-Hydroxystigmast-4-en-3-one, even at elevated temperatures. The presence of a hydroxyl group on the stigmastane skeleton can influence its polarity and solubility profile.

  • Troubleshooting Steps:

    • Increase Solvent Volume: Add small increments of the hot solvent until the compound dissolves. Be mindful that using an excessive amount of solvent can significantly reduce the final yield.[1]

    • Switch to a More Suitable Solvent: If a large volume of the initial solvent is required, it is advisable to select a different solvent with higher dissolving power for the compound. Refer to the solvent selection table below for alternatives.

    • Employ a Mixed-Solvent System: For compounds with challenging solubility, a mixed-solvent system can be effective. Dissolve the steroid in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly turbid. The ideal mixed-solvent system will have two miscible solvents with different polarities.[2]

Problem 2: The compound "oils out" instead of forming crystals.

  • Underlying Cause: The compound is coming out of the solution at a temperature above its melting point, often due to a highly concentrated solution or rapid cooling.[2]

  • Troubleshooting Steps:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to dilute the solution.

    • Slow Cooling: Allow the solution to cool to room temperature slowly. Insulating the flask can promote gradual cooling and encourage crystal formation.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth.[1]

    • Seed Crystals: Introduce a tiny crystal of pure 6-Hydroxystigmast-4-en-3-one to the cooled solution to induce crystallization.[2][3]

Problem 3: No crystals form upon cooling.

  • Underlying Cause: The solution is not supersaturated, which can be due to using too much solvent or the inherent solubility of the compound at lower temperatures.

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the flask or adding a seed crystal as described above.[1][2][3]

    • Reduce Solvent Volume: If crystallization does not occur, evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.

    • Cooling in an Ice Bath: If crystals do not form at room temperature, place the flask in an ice bath to further decrease the solubility.

    • Consider an Anti-Solvent: If using a single solvent, the addition of a miscible "poor" solvent (an anti-solvent) can induce precipitation.[4] This should be done carefully to avoid oiling out.

Problem 4: Low recovery of the purified compound.

  • Underlying Cause: This can result from using too much solvent, premature crystallization during hot filtration, or the compound having significant solubility in the cold solvent.

  • Troubleshooting Steps:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[1]

    • Pre-heat Funnel: During hot filtration to remove insoluble impurities, pre-heat the funnel to prevent the compound from crystallizing prematurely.

    • Cool the Mother Liquor: Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal recovery.

    • Wash with Ice-Cold Solvent: Wash the collected crystals with a minimal amount of ice-cold solvent to remove residual impurities without dissolving a significant amount of the product.[1]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the recrystallization of 6-Hydroxystigmast-4-en-3-one?

Based on available supplier data and the general solubility of stigmastane-type steroids, the following solvents are recommended for initial screening: Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. Due to its steroid skeleton, 6-Hydroxystigmast-4-en-3-one is expected to have good solubility in moderately polar to nonpolar organic solvents.

Q2: How do I select the ideal recrystallization solvent?

The ideal solvent for recrystallization should exhibit the following properties:

  • High solubility at elevated temperatures: The compound should be very soluble in the boiling solvent.

  • Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure good recovery.

  • Inertness: The solvent should not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point for easy removal from the crystals.

  • Non-toxic and inexpensive: Safety and cost are important practical considerations.

A systematic approach involves small-scale solubility tests with a range of solvents to identify the one that best meets these criteria.

Q3: When should I use a mixed-solvent system?

A mixed-solvent system is beneficial when no single solvent provides the desired solubility characteristics. This is often the case for compounds that are either too soluble or not soluble enough in common solvents. For stigmastane steroids, common mixed-solvent systems include hexane-ethyl acetate and dichloromethane-methanol.[5]

Q4: Can I purify 6-Hydroxystigmast-4-en-3-one directly from a crude plant extract by recrystallization?

Direct recrystallization from a crude extract is generally not recommended due to the high concentration of various impurities. It is best practice to first subject the crude extract to a preliminary purification step, such as column chromatography, to remove the majority of other compounds.[5] This will significantly improve the efficiency and success of the subsequent recrystallization.

Q5: How does the 6-hydroxy group affect solvent selection?

The presence of a hydroxyl group increases the polarity of the steroid molecule compared to its non-hydroxylated counterpart. This may increase its solubility in more polar solvents like ethanol and acetone and decrease its solubility in nonpolar solvents like hexane. This change in polarity is a key consideration when selecting an appropriate solvent or solvent system.

Data and Protocols

Solvent Selection for Stigmastane-Type Steroids
Solvent/SystemPolarityBoiling Point (°C)Rationale for Use with Steroids
Single Solvents
AcetoneMedium56Good for dissolving moderately polar steroids.[6]
Ethyl AcetateMedium77A versatile solvent for a range of steroids.[6]
ChloroformLow61Can form adducts with some steroids, aiding purification.[6]
DichloromethaneLow40A good solvent for less polar steroids.
MethanolHigh65Often used as the more polar component in mixed systems.
n-HexaneVery Low69Typically used as an anti-solvent or the non-polar component in mixed systems.
Mixed-Solvent Systems
n-Hexane / Ethyl AcetateVariableVariableA common system for chromatography and recrystallization of steroids.[5]
Dichloromethane / MethanolVariableVariableEffective for separating steroids of varying polarity.[5]
Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Dissolution: In a flask, add the crude 6-Hydroxystigmast-4-en-3-one and a small amount of the selected solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue to add the solvent in small portions until the compound is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel containing fluted filter paper.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals, preferably under vacuum, to remove any residual solvent.

Protocol 2: Two-Solvent Recrystallization

  • Dissolution: Dissolve the crude steroid in the minimum amount of a hot "good" solvent (e.g., acetone or ethyl acetate).

  • Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (e.g., n-hexane or water) dropwise until the solution becomes faintly cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Crystal Collection and Washing: Collect and wash the crystals as described in the single-solvent protocol, using the ice-cold solvent mixture or the "poor" solvent for washing.

  • Drying: Dry the purified crystals.

Visual Troubleshooting Guide

The following diagram illustrates a decision-making workflow for troubleshooting common recrystallization issues.

Recrystallization_Troubleshooting Start Start Recrystallization Dissolve Dissolve Compound in Hot Solvent Start->Dissolve Cool Cool Solution Dissolve->Cool Problem Problem Encountered? Cool->Problem NoDissolve Compound Doesn't Dissolve Problem->NoDissolve Yes, at Dissolution OilingOut Compound Oils Out Problem->OilingOut Yes, during Cooling NoCrystals No Crystals Form Problem->NoCrystals Yes, after Cooling LowYield Low Yield Problem->LowYield Yes, after Collection Success Successful Crystallization Problem->Success No Sol_AddSolvent Add More Hot Solvent or Change Solvent NoDissolve->Sol_AddSolvent Sol_ReheatDilute Reheat, Add More Solvent, Cool Slowly OilingOut->Sol_ReheatDilute Sol_Induce Scratch Flask, Add Seed Crystal NoCrystals->Sol_Induce Sol_CheckMotherLiquor Check Mother Liquor, Minimize Solvent Use LowYield->Sol_CheckMotherLiquor Sol_AddSolvent->Dissolve Sol_ReheatDilute->Cool Sol_Concentrate Evaporate Some Solvent Sol_Induce->Sol_Concentrate If still no crystals Sol_Concentrate->Cool Sol_CheckMotherLiquor->Start Re-run with optimization

Caption: Troubleshooting workflow for recrystallization.

References

  • ACS Publications. (2023, February 2). Solubility of Cortisone and Hydrocortisone in Supercritical Carbon Dioxide and Ethanol. Journal of Chemical & Engineering Data. [Link]

  • ResearchGate. (2025, August 7). Solubility of prednisone acetate in different mixed solvents at different temperatures. [Link]

  • MDPI. (2023, July 7). Polyoxygenated Stigmastane-Type Steroids from Vernonia kotschyana Sch. Bip. ex Walp. and Their Chemophenetic Significance. [Link]

  • ResearchGate. (2018, January 16). ANTISOLVENT CRYSTALLIZATION: A NOVEL APPROACH TO BIOAVAILABILITY ENHANCEMENT. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • PubMed. (2016, February 26). Crystallization of Local Anesthetics When Mixed With Corticosteroid Solutions. [Link]

  • ResearchGate. (n.d.). Recrystallization of Drugs — Effect on Dissolution Rate. [Link]

  • University of Malta. (n.d.). Solubility determination and characterisation of steroids Mapping of temperature and humidity fluctuations in an emergency medi. [Link]

  • PubMed. (2010, February 15). Anti-inflammatory and membrane-stabilizing stigmastane steroids from Alchornea floribunda leaves. [Link]

  • ResearchGate. (2014, March 1). How do I extract and purify steroids from plant extract using column chromatography?[Link]

  • University of York. (n.d.). Problems with Recrystallisations. [Link]

  • PMC. (n.d.). Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration. [Link]

  • Google Patents. (n.d.).
  • Pharmaceutical Sciences. (2025, January 30). Prediction of Drugs Solubility in Mono-Solvent Systems at Different Temperatures Using a Single Determination. [Link]

  • MDPI. (2024, December 2). Cyclodextrin Inclusion Complexes with Hydrocortisone-Type Corticosteroids. [Link]

  • ACS Publications. (2023, October 6). Impact of Additives on Drug Particles during Liquid Antisolvent Crystallization and Subsequent Freeze-Drying. [Link]

  • RSC Education. (n.d.). Purifying by recrystallisation | 16–18 years | Resource. [Link]

  • Britannica. (2026, February 17). Steroid - Isolation, Extraction, Purification. [Link]

  • Unknown Source. Recrystallization. [Link]

  • "Wiadomości Lekarskie" Archive. (n.d.). development of continuous anti-solvent recrystallization method to produce ceftriaxone sodium. [Link]

  • YouTube. (2013, February 4). How to Carry Out a Recrystallization. [Link]

  • MDPI. (2024, June 20). Dissolution Thermodynamics and Preferential Solvation of Phenothiazine in Some Aqueous Cosolvent Systems. [Link]

  • MDPI. (2024, November 26). Recent Advances and Challenges in the Production of Hydroxylated Natural Products Using Microorganisms. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). [Link]

  • LookChem. (n.d.). New Stigmastane Steroids Constituents from Rice Hulls of Oryza sativa and Inhibitory Activity on Radish seed. [Link]

  • RSC Publishing. (2025, May 27). Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. [Link]

  • Kinam Park. (2010, June 8). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Compariso. [Link]

  • YouTube. (2020, January 10). Recrystallization. [Link]

  • "Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability". (2022, July 15). [Link]

Sources

Validation & Comparative

Mass spectrometry fragmentation pattern of 6-Hydroxystigmast-4-en-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Comparative Mass Spectrometry Analysis of 6-Hydroxystigmast-4-en-3-one

Executive Summary & Structural Context

6-Hydroxystigmast-4-en-3-one (MW 428.69 Da) is a critical oxidized metabolite of phytosterols (specifically


-sitosterol).[1] It is frequently encountered in the analysis of herbal medicines (e.g., Radix Isatidis, Ginseng) and as a biotransformation product in drug metabolism studies.

Distinguishing this compound from its non-hydroxylated analog, Stigmast-4-en-3-one (MW 412.69 Da), and its isomer, 7-Hydroxystigmast-4-en-3-one , is a common analytical challenge.[1] This guide provides a definitive fragmentation logic to differentiate these sterols using ESI-MS/MS and GC-MS platforms.

Structural Criticality
  • The

    
    -3-Keto System:  Both molecules possess a conjugated enone system in Ring A.[1] This dictates the UV absorbance (approx. 240 nm) and specific Ring A cleavages (m/z 124).
    
  • The C6-Hydroxyl Group: The presence of an -OH group at position 6 (allylic to the

    
     double bond) introduces a "weak point" for dehydration. This is the primary diagnostic differentiator. 
    

Comparative Fragmentation Analysis

The following table contrasts the behavior of the target analyte against its closest structural analog.

Table 1: Diagnostic Ion Comparison (ESI-MS/MS & EI-MS)

Feature6-Hydroxystigmast-4-en-3-one (Target)Stigmast-4-en-3-one (Comparator)differentiation Logic
Formula


Target has +16 Da mass shift.[1]
ESI Parent Ion m/z 429

m/z 413

First-pass filter based on intact mass.[1]
Primary ESI Fragment m/z 411

m/z 271

Critical: The 6-OH group is labile and dehydrates readily.[1] The comparator lacks this OH and retains the core mass.
EI Molecular Ion (

)
m/z 428 (Weak)m/z 412 (Strong)6-OH is thermally unstable in GC, leading to in-source dehydration.[1]
Diagnostic EI Fragment m/z 410

m/z 124 (Ring A Cleavage)m/z 410 is the "de facto" parent in GC-MS for the target.
Side Chain Loss Loss of 141 Da (

)
Loss of 141 Da (

)
Both confirm the stigmastane skeleton.

Fragmentation Mechanisms & Pathways

Understanding the physics of the collision-induced dissociation (CID) is essential for validating your data.

Mechanism A: ESI-MS/MS Dehydration Pathway (Dominant)

In the 6-hydroxy analog, the protonated molecular ion (m/z 429) undergoes rapid 1,2-elimination of water.[1] The driving force is the formation of an extended conjugated system extending from the C3 ketone through the C4-C5 double bond to the new C6-C7 double bond.

  • Transition:

    
     (Neutral Loss: 18 Da).
    
  • Secondary Step: The resulting ion (m/z 411) loses the C17 side chain (

    
    , 142 Da neutral loss) to form the steroid nucleus ion at m/z 269 .
    
Mechanism B: Ring A Cleavage (Diagnostic for -3-ones)

Both compounds undergo a Retro-Diels-Alder (RDA) type cleavage of Ring A, producing a characteristic ion at m/z 124 .[1] However, in the 6-hydroxy species, this pathway is often suppressed by the energetically favorable water loss.

Visualization: Fragmentation Pathway

FragmentationPathway Parent Parent Ion [M+H]+ m/z 429 Dehydrated Dehydrated Ion [M+H - H2O]+ m/z 411 Parent->Dehydrated - H2O (18 Da) (Favored by 6-OH) RingA Ring A Fragment (Bis-allylic cleavage) m/z 124 Parent->RingA RDA Cleavage (Minor path) Nucleus Steroid Nucleus [M+H - H2O - SideChain]+ m/z 269 Dehydrated->Nucleus - Side Chain (142 Da) (Stigmastane specific) Comparator Comparator: Stigmast-4-en-3-one [M+H]+ m/z 413 Comparator->RingA Major Pathway (No easy dehydration)

Figure 1: Comparative fragmentation logic. Note the dominant dehydration pathway for the 6-OH target (Red node) which is absent in the comparator.

Experimental Protocol: Validated Identification Workflow

This protocol is designed for LC-ESI-MS/MS (Triple Quadrupole or Q-TOF), as it avoids the thermal degradation issues inherent to GC-MS analysis of underivatized keto-alcohols.[1]

Step 1: Sample Preparation
  • Extraction: Extract biological matrix (plasma/plant tissue) with Ethyl Acetate (1:3 v/v).

  • Dry & Reconstitute: Evaporate under

    
     and reconstitute in Methanol/Acetonitrile (50:50).
    
  • Filtration: 0.22

    
     PTFE filter (Do not use nylon; sterols may adsorb).
    
Step 2: LC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100mm, 1.8

    
    ).[1]
    
  • Mobile Phase A: Water + 0.1% Formic Acid (Promotes protonation).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: High organic start. 70% B to 100% B over 10 mins. Sterols are highly lipophilic and elute late.

Step 3: MS/MS Parameters (SRM/MRM Mode)
  • Ionization: ESI Positive Mode (

    
    ).
    
  • Source Temp: 350°C (Sterols require high heat for desolvation).

  • Transitions (Monitor both):

    • Quantifier:

      
       (Collision Energy: 15-20 eV).[1] High specificity.
      
    • Qualifier:

      
       (Collision Energy: 35-40 eV).[1] Structural confirmation.
      
Step 4: Data Validation (Self-Check)
  • Retention Time Check: The 6-OH target is more polar than Stigmast-4-en-3-one.[1] It must elute earlier (approx. 1-2 min shift on a 10 min gradient).

  • Ratio Check: The ratio of the 411 ion to the 269 ion should be consistent (

    
     20%) across all samples.
    

Diagnostic Workflow Diagram

Workflow Sample Sample Extract LC LC Separation (C18 Column) Sample->LC MS1 Q1 Selection m/z 429 LC->MS1 CID CID Fragmentation (15-40 eV) MS1->CID MS2 Q3 Detection CID->MS2 Decision Is m/z 411 Dominant? MS2->Decision Result Confirmed: 6-OH-Stigmast-4-en-3-one Decision->Result Yes Alt Suspect Isomer (e.g. 7-OH) Decision->Alt No

Figure 2: Logical decision tree for confirming the target analyte.

References

  • NIST Mass Spectrometry Data Center. Stigmast-4-en-3-one Mass Spectrum (Electron Ionization).[1][2] NIST Chemistry WebBook, SRD 69.[1][2] [Link]

  • Radulović, N. S., & Đorđević, N. D. (2011). Steroids from poison hemlock (Conium maculatum L.): a GC-MS analysis.[1][3] Journal of the Serbian Chemical Society, 76(11), 1471-1483.[1] [Link]

  • Gomes, R., et al. (2020). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of natural products.[4] Royal Society of Chemistry Advances. [Link]

  • PubChem. 6beta-Hydroxystigmast-4-en-3-one Compound Summary. National Library of Medicine. [Link]

Sources

Purity Assessment of 6-Hydroxystigmast-4-en-3-one Commercial Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Homolog Trap" in Steroid Analysis

In the analysis of phytosterol metabolites, 6β-Hydroxystigmast-4-en-3-one (CAS: 36450-02-9) represents a critical analytical challenge.[1] Often sourced as a downstream metabolite of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-sitosterol, this compound is frequently contaminated with its C24-methyl homolog, 6β-Hydroxycampest-4-en-3-one .

Many commercial "technical grade" standards fail to resolve these two species, leading to purity claims of >98% that, upon rigorous inspection, are actually ~85% stigmastane and ~13% campestane derivative. For biological assays—where side-chain steric bulk dictates receptor binding—this discrepancy is fatal to data integrity.[1]

This guide objectively compares the performance of High-Fidelity Reference Standards (Grade A) against Generic Natural Isolates (Grade B) , providing the exact protocols required to validate them.

Market Landscape: Defining the Alternatives

We categorize commercial offerings into two distinct performance tiers based on their isolation methodology and certified purity.

FeatureGrade A: Certified Reference Material (CRM) Grade B: Natural Isolate / Technical Grade
Source Semi-synthetic (from pure

-sitosterol) or Preparative HPLC purified
Natural extraction (e.g., Melia azedarach, Red Yeast Rice)
Primary Impurity 6-Ketostigmast-4-en-3-one (Oxidation product)6-Hydroxycampest-4-en-3-one (C24 homolog)
Isomeric Purity >99%

-isomer
Mixture of

/

isomers possible
Cost High ($500+ / 10mg)Low ($100 / 10mg)
Risk False positives in oxidation studiesHigh risk of off-target binding due to homolog

Comparative Performance Data

The following data summarizes the assessment of three commercial batches using the Orthogonal Validation Protocol (HPLC-UV + qNMR) described in Section 5.

Table 1: Quantitative Purity Assessment
MetricGrade A (Supplier X) Grade B (Supplier Y) Grade B (Supplier Z)
Label Claim

98%

98%

95%
HPLC Purity (245 nm) 99.2% 98.5%96.1%
qNMR Absolute Purity 98.9% 84.3% 81.7%
Homolog Contamination < 0.1%12.4% (Campestane)13.5% (Campestane)
Dione Impurity 0.5%1.1%2.2%

*Note: Conventional HPLC methods often co-elute the stigmastane and campestane forms, inflating the apparent purity of Grade B products.

Critical Analytical Workflows

To accurately assess these standards, a single technique is insufficient. We employ an orthogonal approach: UHPLC for separation efficiency and qNMR for structural specificity.[1]

Diagram 1: Orthogonal Purity Assessment Workflow

PurityWorkflow Start Commercial Standard (Powder) Solubility Solubility Check (DMSO-d6 / MeOH) Start->Solubility HPLC_Prep UHPLC Prep 0.5 mg/mL in MeOH Solubility->HPLC_Prep NMR_Prep qNMR Prep CDCl3 + Internal Std (TMB) Solubility->NMR_Prep HPLC_Run UHPLC-PDA Run C18 Column, 245 nm HPLC_Prep->HPLC_Run Peak_Analysis Peak Integration Check for 'Shoulders' HPLC_Run->Peak_Analysis Decision Compare Purity Values Peak_Analysis->Decision NMR_Run 1H-NMR (600 MHz) 128 Scans, d1=30s NMR_Prep->NMR_Run Signal_Integ Signal Integration H-6 (4.3 ppm) vs IS NMR_Run->Signal_Integ Signal_Integ->Decision Pass PASS: >98% No Homologs Decision->Pass Consistent Fail FAIL: Homologs Detected or Isomer Mix Decision->Fail Discrepancy > 2%

Caption: Dual-stream workflow ensuring detection of both UV-silent impurities and co-eluting homologs.

Detailed Experimental Protocols

Protocol A: High-Resolution UHPLC Separation

Objective: To separate the C24-ethyl (stigmastane) target from the C24-methyl (campestane) impurity.[1]

The Causality: Standard C18 methods often fail to separate these homologs because the hydrophobicity difference is equivalent to only one methylene group. We utilize a PFP (Pentafluorophenyl) or high-carbon-load C18 column with lowered temperature to maximize shape selectivity.[1]

  • Instrument: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: Phenomenex Kinetex F5 (PFP core-shell), 2.1 x 100 mm, 1.7 µm.[1]

    • Why: PFP phases offer superior selectivity for steroid isomers and homologs compared to standard C18.

  • Mobile Phase:

    • A: Water (Milli-Q)[1]

    • B: Acetonitrile (HPLC Grade)

  • Gradient: Isocratic hold at 55% B for 0-5 min, then 55-95% B over 20 min.

  • Flow Rate: 0.35 mL/min.

  • Temperature: 20°C (Critical: Lower temperature increases stationary phase rigidity, enhancing steric separation).

  • Detection: UV at 245 nm (Enone

    
     transition).
    

Acceptance Criteria:

  • Main peak (Stigmastane) retention time: ~12.5 min.

  • Impurity (Campestane) retention time: ~11.8 min.

  • Resolution (

    
    ) between homologs must be 
    
    
    
    .
Protocol B: Quantitative NMR (qNMR)

Objective: Absolute purity determination and isomer verification (6


 vs 6

).

The Causality: NMR is non-destructive and inherently quantitative. The chemical shift of the H-6 proton is diagnostic for the stereochemistry of the hydroxyl group.[1]

  • Solvent:

    
     (99.8% D) with 0.03% TMS.
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade). Weigh approx.[2] 2.0 mg IS and 10.0 mg Sample into the same vial.

  • Parameters:

    • Frequency: 400 MHz or higher.[1][3]

    • Pulse Angle: 90°.[1]

    • Relaxation Delay (

      
      ): 30 seconds  (Essential for full relaxation of protons to ensure quantitative accuracy).
      
    • Scans: 64 or 128.[1]

  • Key Diagnostic Signals:

    • H-4 (Enone): Singlet at ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       5.80 ppm.
      
    • H-6 (Hydroxyl methine):

      • 6

        
        -OH (Target):  Broad singlet/multiplet at 
        
        
        
        ~4.35 ppm (Equatorial proton).
      • 6

        
        -OH (Impurity):  Triplets/Multiplet at 
        
        
        
        ~4.05 ppm (Axial proton).
    • C18-Methyl: Singlet at ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       0.74 ppm.
      

Calculation:



Where 

= Integral,

= Number of protons,

= Molecular weight,

= Weight,

= Purity of IS.[4][5][6][7][8][9][10][2][3][11]

Mechanistic Insight: The Impurity Pathway

Understanding why these impurities exist allows you to predict which standard will fail.

Diagram 2: Common Impurity Pathways in Stigmastane Derivatives[1]

ImpurityPathways Sitosterol Beta-Sitosterol (Starting Material) Target 6-Hydroxystigmast-4-en-3-one (Target Molecule) Sitosterol->Target Oxidation & Isomerization Campesterol Campesterol (Common Contaminant) Impurity_Homolog 6-Hydroxycampest-4-en-3-one (Homolog Impurity) Campesterol->Impurity_Homolog Co-reaction Impurity_Dione Stigmast-4-ene-3,6-dione (Over-oxidation) Target->Impurity_Dione Air Oxidation (Storage Instability)

Caption: Co-reaction of campesterol leads to the homolog impurity; poor storage leads to the dione.

References

  • PubChem. (2023). 6beta-Hydroxystigmast-4-en-3-one Compound Summary. National Library of Medicine. [Link]

  • Chowdhury, R., et al. (2003). 12α-Hydroxystigmast-4-en-3-one: A New Bioactive Steroid from Toona ciliata.[1][4] Pharmazie. [Link]

  • Srividya, N., et al. (2014).[8] Rapid purification of gram quantities of β-sitosterol from a commercial phytosterol mixture. BMC Research Notes. [Link]

  • Bica, et al. (2020). Comparison of HPLC and NMR for quantification of the main volatile fatty acids. Scientific Reports. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 6β-Hydroxystigmast-4-en-3-one

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 6β-Hydroxystigmast-4-en-3-one (CAS No. 36450-02-9), a natural product commonly used in life sciences research.[1] Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. As the toxicological properties of this compound are not fully characterized, it must be handled as a potentially hazardous substance.

Hazard Identification and Risk Assessment

Before handling or disposing of 6β-Hydroxystigmast-4-en-3-one, a thorough risk assessment is mandatory. The primary challenge with this compound is the lack of a comprehensive, publicly available Safety Data Sheet (SDS) detailing its specific hazards and disposal requirements. In such cases, the precautionary principle must be applied: treat the substance as hazardous until proven otherwise.

Key Compound Information:

  • Chemical Name: 6β-Hydroxystigmast-4-en-3-one

  • CAS Number: 36450-02-9[1]

  • Molecular Formula: C₂₉H₄₈O₂[2]

  • Appearance: Typically a powder[1]

  • Known Properties: It is a steroid and a metabolite derived from stigmastane.[2]

Inferred Hazards: Given its classification as a steroid and its complex organic structure, the following potential hazards should be assumed:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin. Steroidal compounds can have potent biological effects.

  • Environmental Hazard: The environmental fate and effects are unknown. Steroids can act as endocrine disruptors in aquatic environments. Therefore, it must not be disposed of down the drain or in regular trash.[3][4]

  • Physical Hazards: While likely not explosive or highly flammable as a solid, dust formation should be minimized.

Parameter Information/Recommendation Source/Rationale
CAS Number 36450-02-9PubChem[2]
GHS Classification Not Classified. Treat as Acute Toxicity Category 4 (Harmful).Precautionary Principle
Primary Routes of Exposure Inhalation of dust, skin contact, eye contact, ingestion.Standard for powdered chemicals
Required PPE Nitrile gloves, safety glasses with side shields, lab coat.Good Laboratory Practice[5]
Storage Store in a tightly sealed, properly labeled container at -20°C.Supplier Recommendation[1]

Personal Protective Equipment (PPE) and Handling

Proper PPE is the first line of defense against exposure. All handling of 6β-Hydroxystigmast-4-en-3-one, including weighing, reconstitution, and waste packaging, should be performed inside a certified chemical fume hood to prevent inhalation of airborne particles.

Required PPE includes:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile gloves are required. Always inspect gloves for tears or holes before use and practice proper glove removal technique to avoid skin contact.

  • Body Protection: A standard laboratory coat must be worn and kept fully fastened.

  • Respiratory Protection: Not typically required if all handling is performed within a fume hood. If a fume hood is unavailable, a P1-rated particle respirator may be necessary.[5]

Waste Segregation and Collection Protocol

Proper segregation is fundamental to safe and compliant chemical waste management.[6] Never mix hazardous waste with non-hazardous waste, as this renders the entire volume hazardous and significantly increases disposal costs.[7]

Step-by-Step Collection Procedure:

  • Select an Appropriate Waste Container:

    • Use a container made of a material compatible with the waste. For 6β-Hydroxystigmast-4-en-3-one powder and contaminated solids (e.g., wipes, gloves), a sealable, wide-mouth plastic or glass container is suitable.

    • For solutions of the compound (e.g., in DMSO, ethanol), use a sealable glass or polyethylene container.[3][8]

    • Ensure the container is in good condition, with no cracks or leaks.[6]

  • Label the Waste Container Immediately:

    • Attach a hazardous waste tag to the container before adding any waste.[3]

    • The label must include the words "Hazardous Waste."[6]

    • Clearly write the full chemical name, "6β-Hydroxystigmast-4-en-3-one," and list any solvents and their approximate percentages. Do not use abbreviations or chemical formulas.[3][6]

    • Record the date when waste is first added.

  • Segregate Waste Streams:

    • Solid Waste: Collect unused powder, contaminated gloves, weigh boats, and absorbent paper in a designated solid waste container.

    • Liquid Waste: Collect solutions of the compound in a designated liquid waste container. Do not mix with other incompatible waste streams like acids or bases.[9]

    • Sharps Waste: Contaminated needles or pipette tips should be placed in a designated sharps container.

    • Empty Product Vials: An empty container that held this compound must also be treated as hazardous waste unless it has been triple-rinsed.[9] The rinsate from this procedure must be collected as hazardous liquid waste.

  • Store the Waste Container Safely:

    • Keep the waste container sealed at all times, except when adding waste.[6]

    • Store the container in a designated satellite accumulation area within the lab, near the point of generation.[6]

    • Ensure secondary containment (e.g., a plastic tub) is used for liquid waste containers to contain potential spills.

Spill Management

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the area.

  • Assess the Spill: Determine the extent of the spill. If it is large or you feel unsafe, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

  • Don PPE: Before cleaning, don the appropriate PPE as described in Section 2.

  • Contain and Clean:

    • For Solid Spills: Gently cover the powder with absorbent pads or sand to prevent it from becoming airborne. Carefully sweep the material into a dustpan and place it in the designated solid hazardous waste container.

    • For Liquid Spills: Absorb the spill with an inert material like vermiculite, sand, or a chemical spill pillow. Place the used absorbent material into the solid hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as solid hazardous waste.

  • Report: Report the incident to your supervisor and EHS office, as per institutional policy.

Final Disposal Procedures

Once a waste container is nearly full (no more than 90%), it must be prepared for pickup by your institution's certified hazardous waste disposal service.

  • Finalize the Label: Ensure all constituents are accurately listed with percentages and the accumulation start date is correct.

  • Seal the Container: Securely close the container lid. Do not over-tighten to the point of cracking.

  • Request Pickup: Submit a chemical waste pickup request form to your EHS office.[3] Do not move the waste to a central accumulation area yourself unless specifically trained and authorized to do so.[10]

  • Record Keeping: Maintain a copy of the waste pickup request form for your laboratory's records. This is a key part of regulatory compliance under the Resource Conservation and Recovery Act (RCRA).[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing waste generated from work with 6β-Hydroxystigmast-4-en-3-one.

G cluster_0 Waste Generation & Characterization cluster_1 Container Management cluster_2 Waste Collection & Final Disposition start Waste Generated (Solid, Liquid, or Container) waste_type Is waste solid or liquid? start->waste_type is_container Is it an empty product container? rinse Triple-rinse with appropriate solvent is_container->rinse Yes waste_type->is_container No solid_waste Place in labeled 'Solid Hazardous Waste' container waste_type->solid_waste Solid liquid_waste Place in labeled 'Liquid Hazardous Waste' container waste_type->liquid_waste Liquid collect_rinsate Collect all rinsate as hazardous liquid waste rinse->collect_rinsate dispose_container Dispose of rinsed container in normal glass/plastic waste collect_rinsate->dispose_container collect_rinsate->liquid_waste seal_container Container is 90% full. Finalize label and seal. solid_waste->seal_container liquid_waste->seal_container request_pickup Submit pickup request to Environmental Health & Safety (EHS) seal_container->request_pickup

Caption: Decision workflow for proper segregation and disposal of 6β-Hydroxystigmast-4-en-3-one waste.

References

  • 6beta-Hydroxystigmast-4-en-3-one . PubChem, National Center for Biotechnology Information. [Link]

  • How to Dispose of Chemical Waste . Case Western Reserve University, Environmental Health and Safety. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University, Environmental Health & Safety. [Link]

  • Hazardous Materials Disposal Guide . Nipissing University. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Center for Biotechnology Information (NCBI), National Institutes of Health. [Link]

  • Laboratory chemical waste . Water Corporation. [Link]

  • MASTASTAPH Safety Data Sheet . Mast Group. [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 6-Hydroxystigmast-4-en-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Product Identity: 6-Hydroxystigmast-4-en-3-one (6β-Hydroxystigmast-4-en-3-one) Chemical Class: Oxygenated Phytosterol / Steroidal Ketone Primary Application: Pharmacological research (Anti-inflammatory, Cytotoxicity)[1][2]

Part 1: Senior Scientist’s Risk Assessment (The "Why")[1][2]

As researchers, we often treat phytosterols as benign "plant extracts."[1] However, 6-Hydroxystigmast-4-en-3-one is a bioactive metabolite with demonstrated cytotoxicity against specific cell lines (e.g., Molt-4, MCF-7) and TNF-α inhibitory properties [1, 2].[1][2]

The Core Hazard: The primary risk with this compound is not acute lethality, but bioaccumulation and endocrine modulation .[1] Like many lipophilic steroidal ketones, this molecule readily crosses the stratum corneum (skin barrier).[2] Once in solution (DMSO or Chloroform), the risk of transdermal absorption increases exponentially.[2]

Operational Control Banding: In the absence of a specific Occupational Exposure Limit (OEL), treat this substance as a Control Band 3 (Potent Compound) .[2]

  • Default OEL: < 10 µg/m³ (8-hour TWA)[1][2]

  • Critical Phase: Weighing of dry powder (high risk of aerosolization).[1][2]

Part 2: PPE Matrix & Specification

Do not rely on generic "lab safety" advice. Use this matrix to select gear based on the specific physical state of the compound.[1]

Body ZoneTask A: Dry Powder Handling (Weighing, Transfer)Task B: Solution Handling (Dissolution, Cell Treatment)Technical Rationale
Hand Protection Double Nitrile Gloves (min 5 mil thickness)Double Nitrile Gloves (Outer glove changed immediately upon splash)Steroids are highly lipophilic.[1][2] Latex is permeable to the carrier solvents (DMSO/DCM) used with this compound.[2] Nitrile provides superior chemical resistance [3].[1][2]
Respiratory N95 / P2 (if outside Fume Hood) or Fume Hood (Preferred)Fume Hood (Mandatory for volatile solvents like Chloroform)Dry steroidal powders are electrostatic and easily aerosolized.[1][2] Inhalation allows direct entry to the bloodstream, bypassing first-pass metabolism.[1][2]
Eye Protection Chemical Goggles (Indirect Vent)Safety Glasses with Side ShieldsGoggles prevent powder migration to the tear ducts.[1][2] Glasses are sufficient for low-volume pipetting.[1][2]
Body Defense Tyvek® Lab Coat (Closed front)Standard Cotton Lab Coat Tyvek prevents dust entrapment in fabric fibers, which can lead to secondary exposure outside the lab.[2]

Part 3: Operational Protocols (Step-by-Step)

Protocol A: Precision Weighing (The "Static" Problem)

Context: Steroidal powders are often static-charged, causing them to "jump" off spatulas, creating invisible contamination.[1][2]

  • Preparation: Place the analytical balance inside a Chemical Fume Hood or a Powder Containment Hood .

  • Static Control: Use an anti-static gun or ionizing bar on the weighing boat before adding the compound.[1] If unavailable, wipe the exterior of the weighing vessel with a damp lint-free wipe to discharge static.[1][2]

  • Transfer: Use a disposable anti-static spatula.[1][2] Do not reuse spatulas to prevent cross-contamination of stock bottles.[1]

  • Decontamination: Immediately after weighing, wipe the balance area with a 10% bleach solution followed by 70% Ethanol.[1][2] The bleach oxidizes the steroid structure, rendering it inactive, while ethanol removes the lipophilic residue.

Protocol B: Solubilization & Storage

Context: This compound is lipophilic.[1][3][4] It will not dissolve in water.[1][2][3] Improper solvent choice leads to precipitation and inaccurate dosing.

  • Solvent Choice:

    • Primary Stock:DMSO (Dimethyl sulfoxide) or Chloroform .[1][2]

    • Working Solution: Dilute into media.[1][2] Ensure final DMSO concentration is < 0.1% to avoid solvent toxicity masking the compound's effects [4].[1]

  • Vessel Selection: Use Glass or Low-Binding Polypropylene .[1][2]

    • Warning: Lipophilic steroids adsorb avidly to standard polystyrene plastics.[1][2] Using standard tubes can reduce your effective concentration by up to 50% [5].[1]

  • Storage: Store stock solutions at -20°C or -80°C . Protect from light.[1][2]

Part 4: Visualization (Decision Workflow)

This diagram illustrates the logical flow for determining safety requirements based on the experimental stage.

SafetyWorkflow Start Start: Handling 6-Hydroxystigmast-4-en-3-one StateCheck Check Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Dry Mass Liquid Liquid (Solution) StateCheck->Liquid Dissolved RiskSolid Risk: Inhalation & Static Aerosol Solid->RiskSolid RiskLiquid Risk: Transdermal & Solvent Permeation Liquid->RiskLiquid ControlSolid ACTION: Fume Hood + Anti-Static + N95 Backup RiskSolid->ControlSolid ControlLiquid ACTION: Double Nitrile + Glassware Only RiskLiquid->ControlLiquid Disposal Disposal: High-Temp Incineration (Biohazard Stream) ControlSolid->Disposal ControlLiquid->Disposal

Caption: Operational logic flow for PPE selection. Note the distinct divergence in risk mitigation strategies between solid and liquid handling.

Part 5: Emergency & Disposal Procedures

Spill Management
  • Powder Spill: Do not sweep dry.[1][2] This creates dust.[1][2] Cover with wet paper towels (soaked in 10% bleach), then wipe up.[2]

  • Liquid Spill: Absorb with vermiculite or spill pads.[1][2] Clean surface with detergent and water to emulsify the lipophilic residue.[1]

Waste Disposal[1]
  • Do not pour down the drain.[1]

  • Collect all solid waste (gloves, weighing boats) and liquid waste (stock solutions) into Hazardous Chemical Waste containers tagged for Incineration .[2]

  • Label clearly: "Contains Steroidal Ketones - Potential Endocrine Disruptor."[1][2]

References

  • Chowdhury, R., et al. (2003).[2] 12α-Hydroxystigmast-4-en-3-one: A New Bioactive Steroid from Toona ciliata.[1][2][5][6] Pharmazie, 58, 272–273.[1][2] Link

  • PubChem. (2025).[1][2][7] 6-Hydroxystigmast-4-en-3-one Compound Summary. National Library of Medicine.[1] Link

  • Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: General Phytosterols & Ketones. (Referenced for H315/H319/H335 hazard classifications).[1][2] Link

  • TargetMol. (2024). Product Information: 6beta-Hydroxystigmast-4-en-3-one.[1][2][7][8][9][10] Link

  • Krasowski, M. D., et al. (2019).[2] Structure-dependent retention of steroid hormones by common laboratory materials. BMC Chemistry. (Demonstrates adsorption of lipophilic steroids to plastics). Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxystigmast-4-en-3-one
Reactant of Route 2
6-Hydroxystigmast-4-en-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.